molecular formula C11H9BFNO2 B1302970 2-Fluoro-6-phenylpyridine-3-boronic acid CAS No. 1029654-19-0

2-Fluoro-6-phenylpyridine-3-boronic acid

Cat. No.: B1302970
CAS No.: 1029654-19-0
M. Wt: 217.01 g/mol
InChI Key: HTCDYRMNZQWTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-phenylpyridine-3-boronic acid (CAS Registry Number: 1029654-19-0) is an organoboron compound with the molecular formula C 11 H 9 BFNO 2 and a molecular weight of 217.00 g/mol . This compound serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, a powerful method for the construction of biaryl and heterobiaryl carbon-carbon bonds . The integration of a boronic acid functional group at the 3-position of the pyridine ring and a fluorine atom at the 2-position creates a multifunctional reagent ideal for producing complex molecular architectures. The fluorine substituent is an electron-withdrawing group that significantly influences the compound's electronic properties and can enhance its Lewis acidity, a critical parameter in boronic acid chemistry and catalytic applications . Calculated physical properties include a density of 1.31±0.1 g/cm³ at 20°C and a solubility of 0.82 g/L at 25°C, classifying it as very slightly soluble . Researchers value this compound for its application in designing novel molecules for material science, covalent organic frameworks (COFs), and pharmaceutical development, where fluorinated boronic acids have shown relevance as enzyme inhibitors and in the synthesis of bioactive agents . As a standard handling precaution, it is recommended to store this product at 2-8°C, protected from light . This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(2-fluoro-6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDYRMNZQWTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376745
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-19-0
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-6-phenylpyridine-3-boronic acid CAS number 1029654-19-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1029654-19-0

This technical guide provides a comprehensive overview of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. It covers the compound's properties, applications, detailed experimental protocols, and safety information.

Core Properties and Specifications

This compound is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom and the phenyl group on the pyridine ring significantly influences its electronic properties, making it a valuable reagent in modern organic synthesis.

PropertyDataReference(s)
CAS Number 1029654-19-0[1][2][3]
IUPAC Name (2-Fluoro-6-phenylpyridin-3-yl)boronic acid[4]
Synonyms 2-Fluoro-6-phenyl-3-pyridineboronic acid[4]
Molecular Formula C₁₁H₉BFNO₂[1][2][4]
Molecular Weight 217.00 g/mol [2][3]
Appearance Powder or liquid[1]
Purity Typically ≥97%[1]
Storage Conditions Store at 2-8°C under an inert atmosphere.[2]

Note: A specific melting point for this compound was not found in the provided search results.

Key Applications

This boronic acid is primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure is leveraged in both pharmaceutical and materials science research.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, boronic acids are crucial for synthesizing complex organic molecules that form the core of new drug candidates. The 2-fluoro-6-phenylpyridine moiety is of particular interest for developing targeted therapies.

  • Kinase Inhibitors: This compound is used as a key intermediate in the synthesis of potent kinase inhibitors, such as those targeting Aurora kinases, which are often overexpressed in cancers. The fluorine atom can modulate the electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target enzyme.[5]

  • Heterocyclic Scaffolds: It enables the efficient construction of carbon-carbon bonds to create complex biaryl and heterobiaryl systems, which are prevalent structures in biologically active compounds.[5][6]

Materials Science

The distinct electronic characteristics of this compound make it a valuable monomer for creating advanced functional polymers.

  • Conjugated Polymers for Organic Electronics: The electron-deficient nature of the fluorinated pyridine unit is used to tune the electronic properties of conjugated polymers.[7] These materials are promising candidates for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the fluorine substitution can improve electron transport and device stability.[7]

  • Functional Polymers: Boronic acid-containing polymers can be synthesized for various applications, including the formation of crosslinked polymer networks and smart materials.[8]

Experimental Protocols

The following are representative protocols for the primary applications of this compound. Researchers should adapt these methods based on their specific substrates and laboratory conditions.

Protocol: Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (e.g., 2-chloropyridine, 1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[9]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[9]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[10]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol: Synthesis of a Conjugated Co-polymer

This protocol outlines a general procedure for synthesizing a conjugated polymer via Suzuki-Miyaura polymerization.

Materials:

  • This compound (1.0 equivalent)

  • Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃) aqueous solution (2 M)

  • Toluene

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add this compound (1.0 mmol), the dibromo-comonomer (1.0 mmol), and the aqueous K₂CO₃ solution.

  • Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) under a continuous flow of inert gas. Maintain the reaction for 24-48 hours.

  • Work-up: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a non-solvent like methanol.

  • Purification: Collect the polymer precipitate by filtration. Further purify by washing sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Drying: Dry the final polymer product under vacuum.

Visualized Workflows and Pathways

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ (Boronic Acid) + Base pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product center_point->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Conjugated Polymer Synthesis

This workflow outlines the key steps from raw materials to the final purified polymer product.

Polymer_Synthesis_Workflow start Reactants: - this compound - Dibromo-comonomer - Catalyst & Base polymerization Suzuki-Miyaura Polymerization (Toluene, Reflux, 24-48h) start->polymerization precipitation Precipitation (Addition to Methanol) polymerization->precipitation filtration Filtration precipitation->filtration washing Purification Wash (Water, Methanol, Acetone) filtration->washing drying Vacuum Drying washing->drying product Final Conjugated Polymer drying->product

Caption: General workflow for the synthesis of a conjugated polymer.

Structure-Application Relationship

This diagram illustrates how the structural features of the molecule contribute to its primary applications.

Structure_Application compound This compound feature_boronic Boronic Acid Group -B(OH)₂ compound->feature_boronic feature_fluoro Electron-Withdrawing Fluoro Group compound->feature_fluoro feature_pyridine Electron-Deficient Pyridine Ring compound->feature_pyridine prop_suzuki Enables Suzuki-Miyaura Cross-Coupling feature_boronic->prop_suzuki prop_electronic Modulates Electronic Properties feature_fluoro->prop_electronic feature_pyridine->prop_electronic app_drug Drug Discovery (e.g., Kinase Inhibitors) prop_suzuki->app_drug app_material Materials Science (e.g., Conjugated Polymers) prop_suzuki->app_material prop_electronic->app_drug prop_electronic->app_material

Caption: Relationship between molecular structure and applications.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 1029654-19-0 was not available in the search results. The information below is compiled from the SDS of structurally related fluorinated pyridine boronic acids and should be used for guidance only. Always consult a specific SDS from your supplier and perform a thorough risk assessment before handling.

Hazard CategoryPrecautionary InformationReference(s)
Pictograms GHS07 (Exclamation Mark)[11]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if dust is generated.[11][12][13]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[11][13]
First Aid If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

Synthesis Pathway for 2-Fluoro-6-phenylpyridine-3-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is based on established methodologies in pyridine chemistry, including Suzuki-Miyaura cross-coupling and borylation via lithium-halogen exchange. This document details the proposed reaction steps, provides hypothetical experimental protocols, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of the fluorophenylpyridine scaffold allows for the introduction of this motif into larger molecules, potentially influencing their biological activity, pharmacokinetic properties, and material characteristics. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of partners.

This guide outlines a two-stage synthetic approach, commencing with the formation of the 2-fluoro-6-phenylpyridine core, followed by the regioselective introduction of the boronic acid group at the 3-position.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned to proceed through two key stages:

  • Stage 1: Synthesis of 2-Fluoro-6-phenylpyridine. This will be achieved via a Suzuki-Miyaura cross-coupling reaction between a suitable dihalopyridine and phenylboronic acid.

  • Stage 2: Borylation of 2-Fluoro-6-phenylpyridine. This will be accomplished through a two-step sequence involving a regioselective halogenation at the 3-position, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

The overall synthetic scheme is depicted below:

G cluster_0 Stage 1: Phenylpyridine Core Synthesis cluster_1 Stage 2: Borylation A 2,6-Difluoropyridine B 2-Fluoro-6-bromopyridine A->B Selective Bromination C 2-Fluoro-6-phenylpyridine B->C Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) D 3-Bromo-2-fluoro-6-phenylpyridine C->D Regioselective Bromination (e.g., Zincke intermediate) E This compound D->E Lithium-Halogen Exchange & Borylation (n-BuLi, B(OiPr)3)

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These protocols are based on analogous reactions found in the literature and should be optimized for the specific substrates.

Stage 1: Synthesis of 2-Fluoro-6-phenylpyridine

3.1.1. Step 1: Selective Monobromination of 2,6-Difluoropyridine

A solution of 2,6-difluoropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Subsequently, a solution of a bromine source, such as 1,2-dibromoethane (1.1 eq), is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-fluoro-6-bromopyridine.

3.1.2. Step 2: Suzuki-Miyaura Coupling

To a degassed mixture of 2-fluoro-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system like a 4:1 mixture of dioxane and water is added a base, typically sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq). The reaction mixture is heated to 90-100 °C under an inert atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-fluoro-6-phenylpyridine.

Stage 2: Borylation of 2-Fluoro-6-phenylpyridine

3.2.1. Step 3: Regioselective Bromination at the 3-position

A recently developed method for the 3-selective halogenation of pyridines via Zincke imine intermediates is proposed for this step to ensure high regioselectivity. 2-Fluoro-6-phenylpyridine (1.0 eq) is treated with triflic anhydride (Tf₂O) at low temperature, followed by the addition of a secondary amine like dibenzylamine to form the Zincke imine intermediate. This intermediate is then treated with a brominating agent such as N-bromosuccinimide (NBS). Finally, the pyridine ring is reformed by heating with ammonium acetate in ethanol. This one-pot procedure is expected to yield 3-bromo-2-fluoro-6-phenylpyridine with high regioselectivity.

3.2.2. Step 4: Lithium-Halogen Exchange and Borylation

A solution of 3-bromo-2-fluoro-6-phenylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange. Triisopropyl borate (1.5 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to a pH of approximately 6-7 with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude boronic acid is often purified by recrystallization or by washing with a non-polar solvent like hexane to yield this compound.

Data Presentation

The following tables summarize the expected, hypothetical quantitative data for the synthesis. Actual yields and purity will depend on reaction optimization.

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12,6-DifluoropyridineLDA, 1,2-dibromoethane2-Fluoro-6-bromopyridine60-70
22-Fluoro-6-bromopyridinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃2-Fluoro-6-phenylpyridine75-85
32-Fluoro-6-phenylpyridineTf₂O, Dibenzylamine, NBS, NH₄OAc3-Bromo-2-fluoro-6-phenylpyridine65-75
43-Bromo-2-fluoro-6-phenylpyridinen-BuLi, B(O-iPr)₃This compound70-80

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹⁹F NMR (δ, ppm)Expected MS (m/z)
2-Fluoro-6-bromopyridineC₅H₃BrFN175.99Aromatic protonsAromatic fluorine[M]+, [M+2]+
2-Fluoro-6-phenylpyridineC₁₁H₈FN173.19Aromatic protonsAromatic fluorine[M+H]+
3-Bromo-2-fluoro-6-phenylpyridineC₁₁H₇BrFN252.08Aromatic protonsAromatic fluorine[M]+, [M+2]+
This compoundC₁₁H₉BFNO₂217.01Aromatic protons, B(OH)₂Aromatic fluorine[M+H]+

Mandatory Visualization

The following diagram illustrates the logical workflow for the borylation step, which is a critical part of the synthesis.

G A 3-Bromo-2-fluoro-6-phenylpyridine in THF at -78°C B Addition of n-BuLi A->B C Formation of 3-Lithio-2-fluoro-6-phenylpyridine B->C D Addition of Triisopropyl Borate C->D E Formation of Boronate Ester Intermediate D->E F Aqueous Workup (NH4Cl, HCl) E->F G This compound F->G

Caption: Workflow for the lithium-halogen exchange and borylation step.

Conclusion

The proposed synthetic pathway provides a rational and feasible approach for the preparation of this compound. The synthesis leverages well-established and robust chemical transformations, offering a clear route to this valuable building block. The key challenges in this synthesis are expected to be the regioselectivity of the initial bromination and the final borylation steps. The use of modern synthetic methods, such as the Zincke imine-mediated halogenation, is anticipated to provide good control over the regiochemical outcome. The successful synthesis of this compound will enable its application in the development of new chemical entities with potential applications in medicine and materials science. Further optimization of the reaction conditions for each step will be necessary to maximize yields and purity.

Chemical properties of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid

Introduction

This compound is a specialized heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its molecular architecture, featuring a fluorinated pyridine ring linked to a phenyl group and bearing a reactive boronic acid moiety, makes it a valuable and versatile synthetic building block.

The presence of the fluorine atom and the phenyl group on the pyridine core significantly influences the molecule's electronic properties and steric profile. The fluorine atom, being highly electronegative, can modulate the acidity of the boronic acid, enhance the metabolic stability of derivative compounds, and improve binding interactions with biological targets. The phenyl group provides a scaffold for further functionalization and contributes to the overall structural complexity.

This guide provides a comprehensive overview of the known chemical properties, reactivity, and applications of this compound, with a focus on its utility in synthetic organic chemistry.

Chemical and Physical Properties

Table 1: General Properties and Identifiers

PropertyValueSource(s)
CAS Number 1029654-19-0[1][2][3]
Molecular Formula C₁₁H₉BFNO₂[1][2][3]
Molecular Weight 217.00 g/mol [1][2][3]
IUPAC Name (2-Fluoro-6-phenylpyridin-3-yl)boronic acid[1]
Synonyms B-(2-Fluoro-6-phenyl-3-pyridinyl)boronic Acid[3]
Appearance Assumed to be a white to off-white solidGeneral observation for similar compounds
Storage 2-8°C, under inert atmosphere[2]

Table 2: Predicted Spectroscopic Data

Note: The following chemical shifts are predicted based on analyses of related structures such as 2-fluorophenylboronic acid, various fluorinated pyridines, and phenylboronic acid.[4][5][6][7][8] Experimental verification is required.

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR 7.40-7.60 (m, Phenyl-H), 7.80-8.20 (m, Pyridyl-H), 8.30-8.50 (s, B(OH)₂)The broad singlet for the boronic acid protons is characteristic and may exchange with D₂O.
¹³C NMR 110-165Aromatic region. The carbon atom attached to the boron (C-B) may not be observed or may appear as a very broad, weak signal.[5] Significant C-F coupling is expected for carbons near the fluorine atom.
¹⁹F NMR -60 to -140 (relative to CFCl₃)The exact shift depends on the electronic environment of the pyridine ring.
¹¹B NMR 27-30A broad singlet is characteristic for trigonal planar boronic acids.[5]

Synthesis and Reactivity

Boronic acids are generally stable, crystalline solids that are relatively easy to handle.[9] Their key chemical feature is the Lewis acidic boron center, which allows them to engage in a wide variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis

While a specific, validated protocol for the synthesis of this compound is not detailed in the surveyed literature, a reliable method can be adapted from established procedures for analogous fluorinated pyridine boronic acids.[10] The most common route involves directed ortho-metalation (DoM) of a substituted pyridine followed by borylation.

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Hydrolysis start 2-Fluoro-6-phenylpyridine reagent1 LDA, THF -78 °C intermediate 2-Fluoro-3-lithio-6-phenylpyridine (In situ intermediate) reagent1->intermediate Directed ortho-metalation reagent2 Triisopropyl borate B(O-iPr)₃ boronate_ester Diisopropyl (2-fluoro-6-phenylpyridin-3-yl)boronate reagent2->boronate_ester Electrophilic quench reagent3 Aqueous Acid (e.g., HCl) product This compound reagent3->product Acidic workup G pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 [Ar-Pd(II)-X]L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-Ar']L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd_complex2->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex1 boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->pd_complex2 base Base base->pd_complex2 G G2 G2 Phase aurora Aurora Kinase A (Active) G2->aurora Activation M M Phase (Mitosis) aurora->M Promotes Mitotic Entry inhibitor Inhibitor (Synthesized from building block) inhibitor->aurora Inhibition block->M Mitotic Arrest

References

An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block in modern organic synthesis and medicinal chemistry.

Core Compound Data

This compound is a substituted pyridine derivative valued for its utility in cross-coupling reactions. The presence of a fluorine atom and a phenyl group on the pyridine ring influences its electronic properties and reactivity.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1029654-19-0[1][2]
Molecular Formula C₁₁H₉BFNO₂[1][2]
Molecular Weight 217.00 g/mol [1]
Synonyms (2-Fluoro-6-phenylpyridin-3-yl)boronic acid[3]

Experimental Protocols

This compound is a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in biologically active molecules.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol outlines a general procedure for the coupling of this compound with a generic aryl halide. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, are critical for the success of the reaction and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., a biarylphosphine)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a constant stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.

  • Reaction Assembly: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Subsequently, add the prepared catalyst solution via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at a temperature ranging from 80-120 °C. The reaction is then stirred vigorously for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Aryl Halide, This compound, and Base setup Assemble under Inert Atmosphere (Ar or N2) reagents->setup catalyst Prepare Pd Catalyst and Ligand Solution addition Add Degassed Solvent and Catalyst Solution catalyst->addition setup->addition heating Heat and Stir (80-120 °C, 12-24h) addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extraction Solvent Extraction and Washing quench->extraction drying Dry and Concentrate Organic Phase extraction->drying purification Purification (Flash Chromatography) drying->purification product Final Coupled Product purification->product

Caption: A flowchart of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 2-Fluoro-6-phenylpyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex molecules for drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds and predictive methodologies to offer a thorough technical profile.

Molecular Structure and Properties

This compound, with the CAS number 1029654-19-0, possesses a unique molecular architecture that makes it a versatile reagent in organic synthesis.[1][2][3][4] The presence of a fluorine atom, a phenyl group, and a boronic acid moiety on the pyridine ring imparts specific electronic and steric properties that are advantageous in cross-coupling reactions.

Table 1: Quantitative Data Summary for this compound

PropertyValueSource/Method
IUPAC Name (2-Fluoro-6-phenylpyridin-3-yl)boronic acid[1]
CAS Number 1029654-19-0[1][2][3][4]
Chemical Formula C₁₁H₉BFNO₂[1][3]
Molecular Weight 217.00 g/mol [2][3]
Appearance Predicted: White to off-white solidGeneral observation for boronic acids
Melting Point Predicted: >200 °CBased on similar arylboronic acids[5]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Based on fluorinated pyridine derivatives[6]

Proposed Synthesis Protocol

Step 1: Synthesis of 2-Fluoro-6-phenylpyridine

This step involves the fluorination of 2-phenylpyridine. A reported method utilizes silver(II) fluoride as the fluorinating agent.[2]

  • Materials: 2-phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), 1M Hydrochloric acid (HCl), Saturated aqueous sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

  • Procedure:

    • To a solution of 2-phenylpyridine (1.0 equiv) in anhydrous MeCN, add AgF₂ (3.0 equiv) in one portion under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through Celite to remove insoluble silver salts, rinsing with MeCN.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between MTBE and 1M HCl.

    • Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.[2]

Step 2: Borylation of 2-Fluoro-6-phenylpyridine

This step involves a directed ortho-metalation followed by borylation to introduce the boronic acid group at the 3-position of the pyridine ring. This is a common strategy for the functionalization of pyridine derivatives.

  • Materials: 2-Fluoro-6-phenylpyridine, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, 2N Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-fluoro-6-phenylpyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 equiv) and stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by adding 2N HCl and stir for 1 hour.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 2-Fluoro-6-phenylpyridine cluster_step2 Step 2: Borylation 2-Phenylpyridine 2-Phenylpyridine Fluorination Fluorination 2-Phenylpyridine->Fluorination AgF₂, MeCN 2-Fluoro-6-phenylpyridine 2-Fluoro-6-phenylpyridine Fluorination->2-Fluoro-6-phenylpyridine Borylation Borylation 2-Fluoro-6-phenylpyridine->Borylation 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺ This compound This compound Borylation->this compound

Proposed synthetic workflow for this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds.[6][7][8][9][10][11][12]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.40d~4.8H4
~7.90t~7.8H5
~7.60 - 7.40m-Phenyl-H
~8.20s (broad)-B(OH)₂

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~163 (d)d¹J(C,F) ≈ 240C2
~120 (broad)s-C3
~148 (d)d³J(C,F) ≈ 15C4
~125s-C5
~158 (d)d²J(C,F) ≈ 35C6
~138s-Phenyl-C (ipso)
~128 - 130s-Phenyl-C

Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data (DMSO-d₆)

NucleusPredicted δ (ppm)Notes
¹⁹F~(-60) to (-80)Referenced to CFCl₃. The chemical shift is influenced by the adjacent phenyl and boronic acid groups.
¹¹B~28 - 33Referenced to BF₃·OEt₂. The signal is typically broad for trigonal (sp²) arylboronic acids.[9]

Table 5: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Boronic Acid)3200 - 3500Strong, BroadCharacteristic of hydrogen-bonded dimers.[10]
C-H stretch (Aromatic)3000 - 3100Medium
C=C, C=N stretch (Aromatic)1580 - 1610Medium to Strong
B-O stretch (Boronic Acid)1330 - 1380Strong[10]
C-F stretch1150 - 1250Strong

Table 6: Predicted Mass Spectrometry (MS) Data

Ionization ModeExpected Molecular Ion (m/z)Key Fragmentation Patterns
ESI (+)218.07 [M+H]⁺Loss of H₂O, loss of B(OH)₂, cleavage of the C-C bond between the rings.
ESI (-)216.06 [M-H]⁻

Experimental Protocols for Characterization

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, using 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.

  • ¹⁹F and ¹¹B NMR Acquisition: Use appropriate pulse programs and spectral widths for these nuclei.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure good sample contact and record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the ESI source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Applications in Drug Discovery

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity of the final compound.

Suzuki_Coupling_Application This compound This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling This compound->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Coupling Pd Catalyst, Base Biaryl_Product Biaryl Product (Drug Candidate) Suzuki_Coupling->Biaryl_Product

Application in Suzuki-Miyaura cross-coupling for drug discovery.

Specifically, this building block is valuable for the synthesis of kinase inhibitors. Kinases are a critical class of enzymes in cell signaling, and their dysregulation is implicated in diseases such as cancer. The 2-fluoro-6-phenylpyridine moiety can be incorporated into potential drug candidates to target the ATP-binding site of various kinases.

Disclaimer

The synthesis protocol and spectroscopic data presented in this guide are proposed based on established chemical principles and data from structurally related compounds. These should be considered as predictive and for informational purposes. Experimental validation is necessary to confirm these findings.

References

A Technical Guide to the Solubility Profile of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the behavior of analogous compounds.[1] It also presents detailed, standardized experimental protocols to enable researchers to determine precise quantitative solubility data for their specific applications.

Introduction

This compound is a specialized organic compound with applications in synthetic chemistry, particularly as a building block in cross-coupling reactions. An understanding of its solubility in various organic solvents is critical for its effective use in reaction setup, purification, and formulation. The polarity imparted by the pyridine ring, the fluorine atom, and the phenyl group, combined with the hydrogen bonding capability of the boronic acid moiety, governs its solubility profile.

Qualitative Solubility Profile

Based on the general principles of solubility and data for structurally similar compounds like 2-fluoropyridine-3-boronic acid, a qualitative solubility profile for this compound can be extrapolated.[1] The presence of the polar pyridine ring and the hydrogen-bonding boronic acid group suggests good solubility in polar solvents.[1] Conversely, its significant organic character, due to the phenyl ring, may lead to limited solubility in nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1]
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of the compound is likely too high for significant interaction with nonpolar solvents.[1]

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is highly recommended for specific applications.[1]

Challenges in Boronic Acid Solubility Determination

Obtaining reliable and repeatable solubility data for boronic acids can be challenging compared to other organic compounds.[2][3] A primary reason is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the acid and the anhydride is influenced by factors such as the solvent and substituents on the aryl ring, and can lead to inconsistencies in solubility measurements.[2][3]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods should be employed. The following are two common and reliable protocols for determining the solubility of boronic acids.

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][4][5][6]

Methodology:

  • Sample Preparation: A sample with a precisely known composition of this compound and the selected solvent is prepared in a sealed vessel equipped with a magnetic stirrer.

  • Controlled Heating: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.[5]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe or laser beam.[2][5]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[5]

  • Data Compilation: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[5]

G cluster_workflow Dynamic Solubility Determination Workflow prep Sample Preparation (Known Composition) heat Controlled Heating (Constant Rate) prep->heat Stirring monitor Turbidity Monitoring heat->monitor record Record Dissolution Temperature monitor->record Solution Clears repeat Repeat for Different Compositions record->repeat repeat->prep curve Construct Solubility Curve repeat->curve

Dynamic Solubility Determination Workflow

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[7]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.[7]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The choice of solvent is critical for this reaction, as it must be able to dissolve the boronic acid, the coupling partner, the catalyst, and the base to a sufficient extent for the reaction to proceed efficiently.

G cluster_suzuki Simplified Suzuki-Miyaura Coupling boronic_acid 2-Fluoro-6-phenyl- pyridine-3-boronic acid catalyst Pd Catalyst boronic_acid->catalyst halide Aryl/Vinyl Halide (R-X) halide->catalyst product Coupled Product catalyst->product Reaction base Base base->catalyst solvent Solvent solvent->catalyst

Key Components in a Suzuki-Miyaura Reaction

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Recommended Storage and Handling of 2-Fluoro-6-phenylpyridine-3-boronic Acid

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, a key building block in medicinal chemistry. Adherence to these guidelines is crucial for ensuring the compound's stability, reactivity, and the safety of laboratory personnel.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. Boronic acids, as a class of compounds, are known to be sensitive to environmental factors.[1] The following table summarizes the recommended storage conditions based on available data for this and structurally related boronic acids.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerator) or -20°C (freezer) for long-term storage.[2][3][4]Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Minimizes oxidation and reaction with atmospheric moisture.[6]
Container Tightly sealed, opaque container.[5][7]Protects from air, moisture, and light.
Environment Cool, dry, and well-ventilated area.[7][8]Prevents condensation and accidental exposure to incompatible substances.

Stability Profile

While specific stability data for this compound is not extensively published, the general stability of boronic acids is well-documented. They are susceptible to several degradation pathways:

  • Hydrolysis: Boronic acids can undergo dehydration to form cyclic boroxines (trimeric anhydrides). This process is often reversible upon exposure to water. They can also be sensitive to hydrolysis under certain conditions.[1][9][10]

  • Oxidation: The boron-carbon bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[6] This can lead to the formation of the corresponding phenol and boric acid, rendering the compound inactive for its intended cross-coupling reactions.

  • Thermal Decomposition: While boronic acids are typically solids with high melting points, elevated temperatures can lead to decomposition.[1] For fluorinated compounds, thermal degradation can produce hazardous byproducts.[11][12]

The presence of a fluorine atom on the pyridine ring can influence the compound's acidity and electronic properties, which may, in turn, affect its stability profile.[13]

Safe Handling Procedures

Due to the potential hazards associated with boronic acids and fluorinated compounds, strict adherence to safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.

3.2 Laboratory Practices

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid the formation of dust.[5][7]

  • Keep the container tightly closed when not in use.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[7]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[8]

3.3 Spill and Disposal Management

  • Spills: In case of a spill, avoid breathing dust.[7] Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.[5][7] The spill area should then be cleaned thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols

4.1 Protocol for Stability Assessment of this compound

Given the absence of published quantitative stability data, the following protocol outlines a method for its determination.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Vials for storage (amber glass with screw caps and PTFE septa)

  • Environmental chambers or ovens set to desired temperatures and humidity levels

  • Analytical balance

  • HPLC system with a UV detector and a C18 column

  • NMR spectrometer

Methodology:

  • Sample Preparation: Aliquot 5-10 mg of the boronic acid into several labeled vials for each storage condition to be tested.

  • Storage Conditions:

    • -20°C, sealed under argon, protected from light

    • 2-8°C, sealed under argon, protected from light

    • 25°C / 60% Relative Humidity (RH), sealed under argon, protected from light

    • 25°C / 60% RH, in air, protected from light

    • 40°C / 75% RH, in air, protected from light (accelerated stability testing)

  • Time Points: Analyze samples at t=0, 1, 3, 6, and 12 months. For accelerated testing, time points could be 1, 2, 4, and 6 weeks.

  • Analysis:

    • Purity Assessment (HPLC): At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC. The purity is determined by the peak area percentage of the main component.

    • Structural Confirmation (NMR): At t=0 and the final time point, acquire a ¹H-NMR spectrum to confirm the structure and identify any major degradation products.

  • Data Analysis: Plot the purity of the compound as a function of time for each storage condition. This will provide a degradation profile and allow for the determination of the compound's shelf life under different conditions.

4.2 Protocol for Functional Reactivity Assessment

To ensure that the stored compound remains reactive for its intended use, a functional test such as a Suzuki-Miyaura cross-coupling reaction can be performed.[14]

Objective: To assess the reactivity of stored this compound in a standard cross-coupling reaction.

Materials:

  • Stored this compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water mixture)

  • Inert atmosphere setup (e.g., Schlenk line)

Methodology:

  • Set up a standard Suzuki-Miyaura reaction under an inert atmosphere.

  • Use the stored boronic acid as the coupling partner.

  • Run the reaction for a specified period.

  • After the reaction is complete, quench, extract the product, and purify it using column chromatography.

  • Calculate the yield of the coupled product.

  • Compare the yield with that obtained using a fresh batch of the boronic acid. A significant decrease in yield would indicate degradation of the stored material.

Visualized Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.

G cluster_receiving Receiving and Initial Storage cluster_handling Laboratory Handling cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log initial_storage Initial Storage (2-8°C or -20°C) log->initial_storage retrieve Retrieve from Storage initial_storage->retrieve ppe Don PPE (Gloves, Goggles, Lab Coat) retrieve->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh seal Tightly Reseal Container weigh->seal waste Collect Waste (Contaminated consumables, excess reagent) weigh->waste Generate Waste return_storage Return to Storage seal->return_storage label_waste Label as Hazardous Waste waste->label_waste dispose Dispose according to Institutional Guidelines label_waste->dispose

Caption: Workflow for the storage and handling of this compound.

References

2-Fluoro-6-phenylpyridine-3-boronic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Fluoro-6-phenylpyridine-3-boronic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazard identification, safety protocols, and emergency procedures.

Chemical and Physical Properties

This compound is an organoboron compound utilized in various chemical syntheses, particularly in cross-coupling reactions.[1] The presence of a fluorine atom can influence the molecule's electronic properties, potentially enhancing its reactivity and selectivity in organic synthesis.[1]

PropertyValueSource
CAS Number 1029654-19-0[2][3][4]
Molecular Formula C11H9BFNO2[2][3]
Molecular Weight 217.00 g/mol [3]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents such as water and alcohols.[1][1]
Storage Conditions Inert atmosphere, 2-8°C[3]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively detailed in the provided results, boronic acids as a class can present hazards. Similar compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[5]

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fumes.[7]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

EquipmentStandardPurpose
Eye/Face Protection Safety glasses with side-shields, or goggles.Prevents eye contact with dust or splashes.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Avoid skin contact.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust may be necessary.[8][9]Prevents inhalation of harmful dust.[9]

Experimental Protocols: Safe Handling and Storage

Adherence to a strict protocol is essential for the safe handling and storage of this compound.

Protocol for Safe Handling:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS).[9] Ensure a certified chemical fume hood or a well-ventilated area is operational.[9]

  • Donning PPE: Wear all required personal protective equipment as detailed in the PPE table above.[5]

  • Weighing and Transfer: Carefully weigh and transfer the solid material within the fume hood to prevent dust generation.[7][9] Avoid all personal contact with the substance.[9]

  • During Use: Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the work area.

  • End of Work: After handling, wash hands thoroughly with soap and water.[8] Launder contaminated clothing separately before reuse.[10]

  • Waste Disposal: Collect solid waste and contaminated solvents in separate, appropriately labeled hazardous waste containers for disposal through an approved waste disposal service.

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

  • The recommended storage temperature is between 2-8°C under an inert atmosphere.[3][10]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[9]
Eye Contact Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek medical attention if you feel unwell.[9]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • For minor spills, avoid generating dust.[9]

  • Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[9]

  • Ensure you are wearing appropriate PPE during cleanup.[9]

  • Prevent the spilled material from entering drains or waterways.[9]

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[8][11]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[6]

Visualized Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate the logical flow of actions for safe handling and emergency first aid.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Management Review_SDS Review Safety Data Sheet (SDS) Prepare_Workspace Prepare Ventilated Workspace (Fume Hood) Review_SDS->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Solid Weigh Solid in Hood Don_PPE->Weigh_Solid Use_Compound Dissolve or Use as Needed Weigh_Solid->Use_Compound Decontaminate Decontaminate Glassware & Surfaces Use_Compound->Decontaminate Spill Spill Occurs? Use_Compound->Spill Collect_Solid_Waste Collect Solid Waste in Labeled Container Decontaminate->Collect_Solid_Waste Collect_Solvent_Waste Collect Contaminated Solvents in Labeled Container Decontaminate->Collect_Solvent_Waste Dispose_Waste Dispose of Waste Through EHS Collect_Solid_Waste->Dispose_Waste Collect_Solvent_Waste->Dispose_Waste Spill->Decontaminate No Sweep_Up Minor Spill: Sweep Up Dry Material Spill->Sweep_Up Yes Sweep_Up->Collect_Solid_Waste

Caption: Safe Handling Workflow.

First_Aid_Procedures First-Aid Decision Tree cluster_routes Route of Exposure cluster_actions First-Aid Actions cluster_medical Medical Attention Start Exposure Event Inhalation Inhalation? Start->Inhalation Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Start->Eye_Contact Ingestion Ingestion? Start->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_With_Soap Wash with Soap & Water Skin_Contact->Wash_With_Soap Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention_Inhale Breathing Difficulty? Seek Medical Attention Move_Fresh_Air->Seek_Medical_Attention_Inhale Seek_Medical_Attention_Skin Irritation Persists? Seek Medical Attention Wash_With_Soap->Seek_Medical_Attention_Skin Seek_Medical_Attention_Eye Irritation Persists? Seek Medical Attention Rinse_Eyes->Seek_Medical_Attention_Eye Seek_Medical_Attention_Ingest Feel Unwell? Seek Medical Attention Rinse_Mouth->Seek_Medical_Attention_Ingest

Caption: First-Aid Procedures.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable reagent in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from chemical supplier data sheets with established principles for analogous boronic acids.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative incorporating a phenyl group and a boronic acid moiety. Its chemical structure is foundational to its utility in cross-coupling reactions and other synthetic transformations.

PropertyValueSource
CAS Number 1029654-19-0[1][2][3][4]
Molecular Formula C₁₁H₉BFNO₂[1][2][3][4]
Molecular Weight 217.00 g/mol [1][3]
Appearance White to off-white solid/powder[2][5][6]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C, under an inert atmosphere[1]

Note: Some suppliers describe the appearance as "powder or liquid," which likely indicates that it is a low-melting solid or may be supplied in solution, though it is generally handled as a solid powder.[2]

Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[5]
Polar Aprotic DMSO, DMF, Acetonitrile, THFSoluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[5]
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[5][8]

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of this compound are not specifically published. However, standard methodologies for the analysis of boronic acids are applicable.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The use of methanol can help to break up oligomeric species that boronic acids are prone to form.

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

  • ¹¹B NMR: Confirms the presence of the boron atom and can provide information about its coordination state.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

  • System: An Arc HPLC System with a PDA Detector is suitable.

  • Column: A C18 stationary phase, such as an XBridge™ Premier BEH™ C18 column, is a common starting point.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength such as 254 nm is appropriate for this aromatic compound.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of a substituted pyridine boronic acid.

G cluster_synthesis Synthetic Workflow 2_Fluoropyridine 2-Fluoropyridine Lithiation Lithiation (e.g., LDA, THF, -75°C) 2_Fluoropyridine->Lithiation 1. Borylation Borylation (e.g., Triisopropyl borate) Lithiation->Borylation 2. Hydrolysis Aqueous Acid Hydrolysis Borylation->Hydrolysis 3. Final_Product This compound Hydrolysis->Final_Product

A generalized synthetic route for a fluorinated pyridine boronic acid.

G cluster_structure Structural Analysis cluster_purity Purity and Physical Form Start Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Final_Characterized_Product Characterized Product Purity_Assessment->Final_Characterized_Product HPLC HPLC Purity_Assessment->HPLC MP Melting Point Determination Purity_Assessment->MP

A typical workflow for the characterization of a synthesized chemical compound.

Logical Relationships in Characterization

The confirmation of the identity and purity of this compound relies on the logical interplay of various analytical techniques.

G Identity_Purity Identity and Purity Confirmed Structure Correct Chemical Structure Structure->Identity_Purity Purity High Purity Purity->Identity_Purity NMR_Data Consistent NMR Spectra (¹H, ¹³C, ¹⁹F, ¹¹B) NMR_Data->Structure MS_Data Correct Molecular Ion Peak in Mass Spectrum MS_Data->Structure HPLC_Data Single Major Peak in HPLC HPLC_Data->Purity MP_Data Sharp Melting Point Range MP_Data->Purity

Logical relationship between analytical data and product confirmation.

References

An In-depth Technical Guide to the Lewis Acidity and pKa of Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Pyridine rings are also a ubiquitous scaffold in numerous pharmaceuticals. Consequently, fluorinated pyridine boronic acids have emerged as valuable building blocks in drug discovery, particularly for the synthesis of complex heterocyclic compounds through reactions like the Suzuki-Miyaura cross-coupling.

This technical guide provides a comprehensive overview of the Lewis acidity and pKa of fluorinated pyridine boronic acids. Understanding these fundamental properties is crucial for predicting their reactivity, stability, and interactions with biological targets. This document details the theoretical underpinnings of how fluorine substitution impacts acidity, presents available quantitative data, outlines detailed experimental protocols for their determination, and explores their relevance in the context of kinase inhibition.

The Impact of Fluorination on Acidity

The introduction of one or more fluorine atoms onto the pyridine ring significantly influences the electronic properties of the corresponding boronic acid. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring. This, in turn, increases the Lewis acidity of the boronic acid moiety.[1]

The Lewis acidity of a boronic acid is its ability to accept a pair of electrons, typically from a Lewis base like a hydroxide ion in aqueous solution. This equilibrium is quantified by the pKa of the boronic acid, which is a measure of its tendency to convert from the neutral, trigonal planar form to the anionic, tetrahedral boronate form. A lower pKa value indicates a stronger Lewis acid. For aryl boronic acids, electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.[2]

Quantitative Data: pKa and Lewis Acidity

pKa Values

The pKa of a boronic acid is a critical parameter as it determines the proportion of the more reactive boronate form at a given pH. The following table summarizes available pKa data. Note that many values for pyridine derivatives are predicted, highlighting an area for further experimental investigation.

CompoundStructurepKa (Predicted)pKa (Experimental)Reference
2-Fluoropyridine-4-boronic acidF-C₅H₃N-B(OH)₂6.51-[3]
5-Fluoropyridine-3-boronic acidF-C₅H₃N-B(OH)₂5.85-[4]
Phenylboronic acidC₆H₅-B(OH)₂-8.86[3]
2-Fluorophenylboronic acido-F-C₆H₄-B(OH)₂-7.89[3]
3-Fluorophenylboronic acidm-F-C₆H₄-B(OH)₂-8.09[3]
4-Fluorophenylboronic acidp-F-C₆H₄-B(OH)₂-8.77[3]
2,6-Difluorophenylboronic acid2,6-F₂-C₆H₃-B(OH)₂--
3,4,5-Trifluorophenylboronic acid3,4,5-F₃-C₆H₂-B(OH)₂--
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F₄-C₆H-B(OH)₂-6.17[3]

Table 1: pKa values of selected fluorinated pyridine and phenylboronic acids. Predicted values are computationally derived and await experimental verification.

Lewis Acidity (Acceptor Number)

A more direct measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN), which is determined by the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with the Lewis acid.[5][6] Higher AN values indicate stronger Lewis acidity. While specific AN values for fluorinated pyridine boronic acids are not widely reported, data for related fluorinated phenylboronate esters demonstrate the significant increase in Lewis acidity upon fluorination.

CompoundStructureAcceptor Number (AN)Reference
Phenylboronic acid catechol esterC₆H₅-B(O₂C₆H₄)-
4-Fluorophenylboronic acid catechol esterp-F-C₆H₄-B(O₂C₆H₄)Higher than Phenylboronic acid catechol ester[7]
2,4-Difluorophenylboronic acid catechol ester2,4-F₂-C₆H₃-B(O₂C₆H₄)Higher than 4-Fluorophenylboronic acid catechol ester[7]
2,4,6-Trifluorophenylboronic acid catechol ester2,4,6-F₃-C₆H₂-B(O₂C₆H₄)Higher than 2,4-Difluorophenylboronic acid catechol ester[7]
Pentafluorophenylboronic acid catechol esterC₆F₅-B(O₂C₆H₄)Highest in the series[7]

Table 2: Relative Lewis acidity (Acceptor Number) of fluorinated phenylboronate esters. This trend is expected to be similar for the corresponding fluorinated pyridine boronic acids.

Experimental Protocols

Synthesis of Fluorinated Pyridine Boronic Acids

A common method for the synthesis of fluorinated pyridine boronic acids is through a halogen-metal exchange followed by borylation.

Example: Synthesis of 2-Fluoropyridine-4-boronic acid [8]

  • Dissolve 4-bromo-2-fluoropyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.2 equivalents, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for an additional 30 minutes.

  • Slowly warm the reaction to -20 °C over 1 hour.

  • Acidify the reaction mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes.

  • Perform an aqueous workup with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.

G cluster_synthesis Synthesis of 2-Fluoropyridine-4-boronic acid A 4-bromo-2-fluoropyridine + Triisopropyl borate in Toluene/THF B Cool to -78 °C A->B C Add n-Butyllithium B->C D Stir at -78 °C C->D E Warm to -20 °C D->E F Acidify with HCl E->F G Aqueous Workup F->G H 2-Fluoropyridine-4-boronic acid G->H

Synthetic workflow for 2-Fluoropyridine-4-boronic acid.
Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak acids.[9][10][11]

Protocol: [9]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a ~1 mM solution of the fluorinated pyridine boronic acid in a solution of constant ionic strength (e.g., 0.15 M KCl).

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the boronic acid solution in a titration vessel equipped with a magnetic stirrer.

    • If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl.

    • Titrate the solution with the 0.1 M NaOH solution, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This corresponds to the midpoint of the buffer region on the titration curve.

    • Alternatively, the equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

G cluster_pka pKa Determination by Potentiometric Titration A Prepare ~1 mM Boronic Acid Solution (in 0.15 M KCl) C Titrate with 0.1 M NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Workflow for pKa determination.
Determination of Lewis Acidity by the Gutmann-Beckett Method

The Gutmann-Beckett method provides a quantitative measure of Lewis acidity by ³¹P NMR spectroscopy.[5][6]

Protocol: [6]

  • Sample Preparation:

    • Prepare a solution of the Lewis acid (the fluorinated pyridine boronic acid) of known concentration in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Prepare a separate solution of the probe molecule, triethylphosphine oxide (Et₃PO), in the same solvent.

  • NMR Measurement:

    • Acquire a ³¹P NMR spectrum of the free Et₃PO solution to determine its chemical shift (δ_free).

    • Add a stoichiometric equivalent of the Lewis acid solution to the Et₃PO solution.

    • Acquire a ³¹P NMR spectrum of the resulting mixture to determine the chemical shift of the complexed Et₃PO (δ_complex).

  • Calculation of Acceptor Number (AN):

    • The change in chemical shift (Δδ) is calculated as: Δδ = δ_complex - δ_free.

    • The Acceptor Number (AN) is then calculated using the following formula, which is scaled relative to the chemical shift of Et₃PO in hexane (AN = 0) and in the presence of the strong Lewis acid SbCl₅ (AN = 100): AN = 2.21 × (δ_sample - 41.0) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct.[5]

G cluster_an Lewis Acidity (AN) by Gutmann-Beckett Method A Prepare Solutions of Boronic Acid and Et3PO in CDCl3 B Measure 31P NMR of free Et3PO (δ_free) A->B C Mix Boronic Acid and Et3PO Solutions A->C B->C D Measure 31P NMR of mixture (δ_complex) C->D E Calculate Δδ = δ_complex - δ_free D->E F Calculate Acceptor Number (AN) E->F

Workflow for Acceptor Number determination.

Application in Drug Development: Aurora Kinase Inhibition

Fluorinated pyridine boronic acids are valuable precursors for the synthesis of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[12] Aurora kinases, a family of serine/threonine kinases, are essential for mitosis, and their overexpression is common in various cancers, making them attractive therapeutic targets.[12][13][14]

The synthesis of potent Aurora kinase inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a crucial carbon-carbon bond between a heterocyclic core and a substituted aryl or heteroaryl group. 2-Fluoropyridine-3-boronic acid, for example, can be used to introduce a 2-fluoropyridinyl moiety into the inhibitor structure. The fluorine atom can enhance binding affinity and selectivity for the target kinase.[12]

Aurora Kinase Signaling Pathway

The Aurora kinase signaling pathway is a complex network of protein interactions that orchestrates the events of mitosis. Aurora A and Aurora B are the most well-studied members of this family and have distinct roles.

  • Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[13][14]

  • Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[12]

Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_aurora Aurora Kinase Signaling in Mitosis Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation Bipolar Spindle Formation Centrosome Separation->Bipolar Spindle Formation Mitotic Entry Mitotic Entry Bipolar Spindle Formation->Mitotic Entry Aurora B Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora B->Cytokinesis Chromosomal Passenger Complex (CPC) Chromosomal Passenger Complex (CPC) Anaphase/Telophase Anaphase/Telophase Kinetochore-Microtubule Attachment->Anaphase/Telophase Anaphase/Telophase->Cytokinesis Apoptosis Apoptosis Mitotic Arrest->Apoptosis CPC CPC CPC->Aurora B contains Fluorinated Pyridine Boronic Acid-Based Inhibitor Fluorinated Pyridine Boronic Acid-Based Inhibitor Fluorinated Pyridine Boronic Acid-Based Inhibitor->Aurora B inhibits

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-6-phenylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][3]

This document provides a detailed protocol for the use of 2-Fluoro-6-phenylpyridine-3-boronic acid , a valuable building block for introducing a substituted fluoropyridine moiety into target molecules. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[4][5]

However, the use of 2-substituted pyridine boronic acids presents specific challenges, including potential catalyst inhibition by the pyridine nitrogen (the "2-pyridyl problem") and susceptibility to protodeboronation under reaction conditions.[6][7][8] The protocol below is designed as a robust starting point, leveraging catalyst systems and conditions known to be effective for these challenging substrates.

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product start Ar¹-X start->oxidative_addition boronic Ar²-B(OH)₂ boronic->transmetalation base Base base->transmetalation Experimental_Workflow setup 1. Reaction Setup (Add solids: Aryl Halide, Boronic Acid, Base, Catalyst to Schlenk flask) inert 2. Inert Atmosphere (Evacuate and backfill with Ar or N₂ 3x) setup->inert solvent 3. Solvent Addition (Add degassed solvent via syringe) inert->solvent reaction 4. Heating & Stirring (Heat to desired temperature for 2-24h) solvent->reaction monitoring 5. Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup 6. Workup (Cool, dilute with organic solvent, wash with water and brine) monitoring->workup Upon completion purification 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) workup->purification

References

Application Notes and Protocols for 2-Fluoro-6-phenylpyridine-3-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-phenylpyridine-3-boronic acid as a key building block in medicinal chemistry. The unique structural features of this reagent, particularly the presence of a fluorine atom and a phenyl group on the pyridine ring, make it a valuable component in the synthesis of novel therapeutic agents, especially in the realm of kinase inhibitors.

Introduction

This compound is a versatile intermediate primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The fluorine substituent on the pyridine ring can significantly influence the physicochemical properties of the final compound, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The phenyl group at the 6-position provides an additional point for interaction with biological targets and can contribute to the overall potency and selectivity of the synthesized molecules.

One of the most significant applications of this boronic acid is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds that serve as scaffolds for various kinase inhibitors. A notable example is its use in the construction of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for the development of novel anticancer therapies. The incorporation of the 2-fluoro-6-phenylpyridine moiety can enhance the binding affinity and selectivity of these inhibitors for the target kinase.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions and the biological activity of resulting compounds. Please note that while direct experimental data for this compound is limited in publicly available literature, the following data for the closely related 2-Fluoropyridine-3-boronic acid is presented to illustrate the expected reactivity and potential biological activity.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Halides

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O120 (µW)0.25High
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001275-85
32-BromopyridinePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene801665-75
44-ChloropyrimidinePd(PPh₃)₄Cs₂CO₃DMF110870-80

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Table 2: Biological Activity of Representative Kinase Inhibitors Containing a Fluoropyridine Moiety

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Analog 1Aurora A15HCT-1160.5
Analog 2Aurora B25HeLa0.8
Analog 3CLK150Caki-11.2
Analog 4ROCK275A5492.5

Note: The data presented is for analogous compounds containing a fluoropyridine moiety and is intended to be representative. The actual inhibitory activity of compounds synthesized using this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromopyrimidine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add this compound, the aryl halide, palladium catalyst, and base.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

This protocol outlines a conventional heating method for the synthesis of a potential Aurora kinase inhibitor via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.1 equiv)

  • Substituted chloropyrimidine scaffold (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the substituted chloropyrimidine scaffold, this compound, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target compound.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates catalyst Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Apoptosis Mitotic Arrest & Apoptosis AuroraA->Apoptosis AuroraB Aurora B Chromosome Chromosome Condensation & Alignment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Apoptosis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Inhibitor (e.g., from 2-Fluoro-6-phenyl- pyridine-3-boronic acid) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Application Notes and Protocols: 2-Fluoro-6-phenylpyridine-3-boronic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-phenylpyridine-3-boronic acid (CAS No: 1029654-19-0, Molecular Formula: C₁₁H₉BFNO₂) is a valuable and versatile synthetic building block, particularly in the construction of novel compounds for medicinal chemistry, agrochemical research, and materials science. Its unique structural features, combining a fluorinated pyridine ring with a phenyl substituent and a reactive boronic acid moiety, make it an attractive starting material for generating diverse molecular architectures. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of novel compounds, with a primary focus on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Key Applications

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide range of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Potential applications include the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl core that interacts with the ATP-binding site of the enzyme. The 2-fluoro-6-phenylpyridinyl moiety can serve as a key pharmacophore, with the fluorine atom potentially forming crucial interactions within the target protein.

  • Agrochemicals: The introduction of fluorinated pyridine moieties is a common strategy in the development of modern fungicides, herbicides, and insecticides to enhance their biological activity and metabolic stability.

  • Novel Heterocyclic Scaffolds: This building block can be used to construct more complex heterocyclic systems with potential applications in various areas of drug discovery.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific yield and activity data for compounds derived from this compound are not extensively available in the public domain, the following table provides representative data for the Suzuki-Miyaura coupling of a closely related and structurally similar compound, 2-fluoropyridine-3-boronic acid, with various aryl halides. These data serve as a general guideline for the expected reactivity and potential yields when using this compound.

EntryAryl Halide PartnerProduct Structure (Illustrative)Catalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromoanisole2-Fluoro-3-(4-methoxyphenyl)-6-phenylpyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O12085-95 (estimated)
21-Bromo-4-(trifluoromethyl)benzene2-Fluoro-6-phenyl-3-(4-(trifluoromethyl)phenyl)pyridinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9080-90 (estimated)
3Methyl 2-bromo-5-nitrobenzoateMethyl 2-(2-fluoro-6-phenylpyridin-3-yl)-5-nitrobenzoatePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9075-85 (estimated)[1]
44-Chlorobenzonitrile4-(2-Fluoro-6-phenylpyridin-3-yl)benzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10070-80 (estimated)

Note: The product structures and yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Actual results with this compound may vary and require optimization.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, acetonitrile/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS after cooling the reaction vial.

  • Once the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L2-Ar' Transmetal->PdII_R_Ar BXOH X-B(OH)2 + Base RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' ArX Ar-X ArBOH Ar'B(OH)2 + Base Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Base - Solvent start->reaction_setup coupling Suzuki-Miyaura Coupling (Conventional or Microwave Heating) reaction_setup->coupling monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring monitoring->coupling Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid with various (hetero)aryl halides. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecular scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[1] The subject of these notes, this compound, is a valuable reagent in drug discovery programs. The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the resulting molecules, while the phenyl group provides a key structural element.[2]

Challenges in the cross-coupling of pyridine-based boronic acids can include catalyst inhibition by the nitrogen atom and competing protodeboronation.[2] Therefore, the selection of an appropriate palladium catalyst system, including the palladium source, ligand, and base, is crucial for achieving high yields and reaction efficiency. This document outlines several effective palladium catalyst systems and provides detailed protocols for their application.

Palladium Catalyst Systems: A Comparative Overview

The choice of the palladium catalyst system is critical for the successful cross-coupling of this compound. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have shown great efficacy in coupling challenging heteroaryl substrates. Below is a summary of commonly used catalyst systems with representative reaction conditions and yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Pd(dppf)Cl₂dppfNa₃PO₄1,4-Dioxane/H₂O65-10012-2470-89[1][3]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane80-1102-12>90[2][4]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75[4]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>90[4]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>95[4]

Note: Yields are representative and can vary based on the specific (hetero)aryl halide used, purity of reagents, and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol provides a reliable starting point for the coupling of this compound with a range of (hetero)aryl bromides and iodides.[1][3]

Materials:

  • This compound (1.0 equiv)

  • (Hetero)aryl halide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Sodium Phosphate (Na₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the (hetero)aryl halide, and sodium phosphate.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Yielding Procedure using a Buchwald Precatalyst (XPhos Pd G3)

This protocol is recommended for achieving high yields, especially with more challenging or sterically hindered coupling partners.[4]

Materials:

  • This compound (1.0 equiv)

  • (Hetero)aryl halide (1.2 equiv)

  • XPhos Pd G3 (0.01-0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Tetrahydrofuran (THF) or Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, the (hetero)aryl halide, potassium phosphate, and the XPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the degassed solvent (THF or toluene) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed cross-coupling of this compound.

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - this compound - (Hetero)aryl halide - Base (e.g., K₃PO₄) setup 3. Reaction Setup - Inert atmosphere (Ar/N₂) - Add reagents & catalyst reagents->setup catalyst 2. Catalyst System - Pd Source (e.g., XPhos Pd G3) - Solvent (e.g., THF) catalyst->setup reaction 4. Reaction - Heat (80-100 °C) - Stir (2-24 h) setup->reaction workup 5. Workup - Quench with water - Extraction reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Logical Relationship of Catalyst System Components

The success of the Suzuki-Miyaura coupling is dependent on the interplay between the palladium source, ligand, and base. The following diagram illustrates this relationship.

Catalyst_System_Relationship cluster_catalyst Catalyst System pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) active_catalyst Active Pd(0) Catalyst pd_source->active_catalyst forms ligand Ligand (e.g., SPhos, XPhos, PPh₃) ligand->active_catalyst stabilizes base Base (e.g., K₃PO₄, K₂CO₃) base->active_catalyst facilitates formation product Desired Coupled Product active_catalyst->product catalyzes reaction

Caption: Interplay of catalyst system components.

References

The Pivotal Role of 2-Fluoro-6-phenylpyridine-3-boronic acid in Modern Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of reagents enabling these transformations, 2-Fluoro-6-phenylpyridine-3-boronic acid has emerged as a highly versatile and valuable building block. Its unique structural features, combining the electronic properties of a fluorinated pyridine ring with the synthetic utility of a boronic acid, make it a powerful tool for the construction of complex biaryl and heteroaryl motifs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Application Notes

This compound is predominantly utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and often imparting desirable physicochemical properties to the final products, such as increased metabolic stability and binding affinity to biological targets. The phenyl group at the 6-position further contributes to the steric and electronic environment of the molecule, influencing its reactivity and the properties of the resulting coupled products.

The primary application of this reagent lies in the synthesis of complex organic molecules that are often key intermediates or final products in drug discovery programs. For instance, the 2-fluoro-6-phenylpyridine moiety is a recognized pharmacophore in various kinase inhibitors and other biologically active compounds. The Suzuki-Miyaura coupling provides a convergent and efficient method for the construction of the core structures of these molecules.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of pyridine boronic acids with various aryl and heteroaryl halides. While specific data for this compound is not extensively published in the form of a comprehensive substrate scope table, the data presented for closely related analogs such as 2-fluoropyridine-3-boronic acid and other pyridylboronic acids provide a strong predictive framework for its reactivity.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Bromides

EntryAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012>95
21-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801688
34-BromobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene1001292
43-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001485
52-BromothiophenePd(PPh₃)₄Na₂CO₃DME/H₂O851878

Note: The data in this table is compiled from various sources on the Suzuki-Miyaura coupling of 2-fluoropyridine-3-boronic acid and serves as a representative guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Conventional Heating

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in C-C bond formation.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_diaryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_diaryl boronic_acid Ar'-B(OH)₂ (2-Fluoro-6-phenyl- pyridine-3-boronic acid) transmetalation Transmetalation base Base pd2_diaryl->pd0 product Ar-Ar' pd2_diaryl->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-step experimental procedure for Suzuki reaction with 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura reaction utilizing 2-Fluoro-6-phenylpyridine-3-boronic acid as a key building block. The presence of a fluorine atom and a phenyl group on the pyridine ring introduces unique electronic and steric properties, making this reagent a valuable tool for accessing novel chemical space in drug discovery and development. The protocols provided herein serve as a robust starting point for researchers, with a focus on both conventional heating and microwave-assisted methodologies.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Experimental Protocols

Two representative protocols are provided below: a general procedure using conventional heating and a microwave-assisted protocol for accelerated synthesis.

Protocol 1: General Experimental Procedure using Conventional Heating

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or iodides.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[1]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration should be approximately 0.1 - 0.5 M.[1]

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS after cooling the vial.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Filter the mixture to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-phenylpyridine derivative.[1]

Data Presentation

Disclaimer: The following quantitative data is based on Suzuki-Miyaura reactions of the closely related 2-Fluoropyridine-3-boronic acid, as specific examples for this compound were not available in the cited literature. These conditions and yields should serve as a starting point for optimization.

Table 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole [1]

ReagentMolar Equiv.Amount
2-Fluoropyridine-3-boronic acid1.283 mg
4-Bromoanisole1.075 µL
Pd(PPh₃)₄0.0529 mg
K₂CO₃2.0138 mg
Solvent Volume
1,4-Dioxane4 mL
Water1 mL
Reaction Conditions Value
Temperature120 °C
Time15 min
Yield Not Reported

Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) using Pd(dppf)Cl₂ as Catalyst [3]

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine75
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine65
3-Furylboronic acid2-(Furan-3-yl)pyridine58
4-Cyanophenylboronic acid2-(4-Cyanophenyl)pyridine45
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine42

Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 65-100 °C.[3]

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiibn Ar-Pd(II)L_n-Ar' transmetalation->pdiibn reductive_elimination Reductive Elimination pdiibn->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Ligand Selection for Efficient Suzuki-Miyaura Coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient Suzuki-Miyaura cross-coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid with various aryl halides. The synthesis of 3-aryl-2-fluoro-6-phenylpyridines is of significant interest in medicinal chemistry and materials science due to the versatile properties imparted by the fluorinated bipyridine scaffold. This guide addresses common challenges associated with the coupling of electron-deficient, nitrogen-containing heteroarylboronic acids and offers optimized ligand selection and reaction conditions to achieve high yields and purity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and development. However, the coupling of 2-pyridylboronic acids, such as this compound, presents unique challenges. These include:

  • Protodeboronation: The facile cleavage of the C-B bond in the presence of aqueous bases and elevated temperatures, leading to the formation of the corresponding pyridine byproduct and reduced yields.[1]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.

  • Defluorination: The fluorine atom at the 2-position can be susceptible to nucleophilic displacement, especially under harsh basic conditions and high temperatures.[2]

The judicious selection of a suitable phosphine ligand is paramount to overcoming these obstacles. Bulky, electron-rich monophosphine ligands have proven to be particularly effective in promoting efficient coupling of challenging heteroarylboronic acids.[2] These ligands can accelerate the rates of oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen, thus enhancing catalyst stability and turnover.[3]

Ligand Selection and Performance

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Various Pyridylboronic Acids with Aryl Halides Highlighting Ligand Effects

EntryPyridylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good
22-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good
32-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane10082[4]
44-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane10066[4]
53,5-Dimethylisoxazole-4-boronic acid pinacol ester3-BromoquinolinePd precatalyst / SPhosK₃PO₄Dioxane100>95[5]
6Benzofuran-2-boronic acid4-BromoanisolePd precatalyst / XPhosK₃PO₄Dioxane100>95[5]

Note: The data in this table is derived from the coupling of analogous pyridylboronic acids and may not be directly representative of the performance of this compound. Optimization is recommended for specific substrates.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific aryl halide coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (2-4 mol%)

  • SPhos (4-8 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.

  • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.

  • Add the degassed solvent to the Schlenk tube containing the solids via syringe.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluoro-6-phenylpyridine.

Protocol 2: General Procedure using a Ferrocenyl Ligand (e.g., Pd(dppf)Cl₂)

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS), typically 8-24 hours.

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Boronate Ar'B(OR)3- Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Base Base BoronicAcid Boronic Acid (Ar'B(OH)2) BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow start Start: Define Reaction Scope (Aryl Halide, Boronic Acid) setup Prepare Reaction Array (Parallel Synthesis Vials) start->setup reagents Dispense Common Reagents: - this compound - Aryl Halide - Base (e.g., K3PO4) setup->reagents ligand_addition Add Unique Ligand to Each Vial (e.g., SPhos, XPhos, RuPhos, dppf) reagents->ligand_addition catalyst_addition Add Palladium Precursor (e.g., Pd(OAc)2) ligand_addition->catalyst_addition solvent_addition Add Degassed Solvent catalyst_addition->solvent_addition reaction Inert Atmosphere & Heat (e.g., 100°C, 12h) solvent_addition->reaction analysis Reaction Quench & Analysis (LC-MS, HPLC for Yield) reaction->analysis data Tabulate and Compare Yields analysis->data optimization Select Optimal Ligand for Further Optimization data->optimization end End: Optimized Condition Identified optimization->end

Caption: A typical experimental workflow for screening ligands.

References

Application Notes and Protocols for the Purification of Products from 2-Fluoro-6-phenylpyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-phenylpyridine-3-boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex bi-heterocyclic molecules. The fluorine substituent can significantly influence the physicochemical properties and biological activity of the resulting compounds, making this reagent a key component in many drug discovery programs.[1] Proper purification of the reaction products is a critical step to ensure the integrity of subsequent biological assays and characterization data. This document provides detailed protocols for common purification methods for products derived from reactions involving this compound, including extractive work-up, column chromatography, and recrystallization.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound, followed by the purification of the desired biaryl product.

G cluster_1 Reaction cluster_3 Purification A Combine Reactants: - this compound - (Hetero)aryl halide - Base (e.g., K2CO3, KF) B Add Catalyst System: - Palladium source (e.g., Pd(PPh3)4, Pd2(dba)3) - Ligand (if needed) A->B C Add Degassed Solvents: (e.g., Dioxane/Water, MeCN/Water) B->C D Heat and Stir (Conventional or Microwave) C->D E Cool to Room Temperature D->E F Quench Reaction (e.g., with water) E->F G Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) F->G H Dry and Concentrate Organic Phase G->H I Obtain Crude Product H->I J Column Chromatography I->J K Recrystallization I->K L Pure Product J->L K->L

Caption: General workflow for Suzuki-Miyaura coupling and product purification.

Data Presentation

The following table summarizes representative quantitative data for the purification of a typical biaryl product from a Suzuki-Miyaura reaction involving this compound. These values are based on typical outcomes reported in application notes.[2]

Purification MethodExpected Yield (%)Purity (%)Key Considerations
Column Chromatography 80-95>98Effective for removing baseline impurities and unreacted starting materials. The choice of eluent is critical.
Recrystallization 70-90>99Can provide very high purity for solid compounds. Solvent selection is crucial to maximize recovery.
Extractive Work-up Only Variable<95Generally insufficient for high purity; often used as a preliminary purification step before chromatography or recrystallization.

Experimental Protocols

Extractive Work-up Protocol

This protocol is a standard procedure following the completion of the reaction to isolate the crude product from the reaction mixture.

Materials:

  • Reaction mixture

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.[1]

  • If the reaction was conducted under microwave conditions, ensure the vial is properly cooled before opening.[3]

  • Dilute the reaction mixture with ethyl acetate and water.[3]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[3]

  • Extract the aqueous layer two more times with ethyl acetate.[1][3]

  • Combine all organic layers and wash with brine. This step helps to remove residual water from the organic phase.[1][2]

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[1][2]

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

Purification by Column Chromatography

Flash column chromatography is a highly effective method for purifying the crude product.

Materials:

  • Crude product

  • Silica gel

  • Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)[1][2]

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent to spot on a TLC plate.

  • Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the optimal eluent for separation.

  • Prepare the chromatography column by packing it with silica gel slurried in the initial, less polar eluent.

  • Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a suitable solvent (wet loading).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, is often effective.[2]

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.[1]

Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solid products.

Materials:

  • Crude product

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Select a suitable solvent for recrystallization. An ideal solvent will dissolve the crude product at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent to just dissolve the product.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification of Unreacted Boronic Acid

In some cases, unreacted this compound may persist in the crude product. Boronic acids can exhibit similar polarity to the desired products, making chromatographic separation challenging. An acid-base extraction can be employed to remove the acidic boronic acid.

Procedure for Boronic Acid Removal:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with an aqueous basic solution, such as 1-2 M NaOH or a saturated sodium bicarbonate solution.[2][4] The boronic acid will be deprotonated and move into the aqueous layer.

  • Separate the layers. The desired product should remain in the organic layer.

  • To confirm the removal, the aqueous layer can be acidified, and the boronic acid can be re-extracted into an organic solvent.

  • Proceed with washing the organic layer containing the product with brine, drying, and concentrating as described in the general extractive work-up.

References

Application of 2-Fluoro-6-phenylpyridine-3-boronic Acid in the Synthesis of the Kinase Inhibitor Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Fluoro-6-phenylpyridine-3-boronic acid in the synthesis of the active pharmaceutical ingredient (API), Lorlatinib. Lorlatinib, also known as PF-06463922, is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of specific types of non-small cell lung cancer. The incorporation of the 2-fluoro-6-phenylpyridine moiety is crucial for the compound's efficacy and pharmacological profile.

Introduction

This compound (CAS No: 1029654-19-0) is a highly valuable and specialized building block in medicinal chemistry. Its unique trifunctional nature, featuring a fluorinated pyridine ring, a phenyl substituent, and a boronic acid group, allows for its strategic incorporation into complex molecules. The presence of the fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity to the target protein and improving metabolic stability. The phenyl group contributes to the overall sterics and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Boronic acids are versatile reagents in organic synthesis, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.

Featured Application: Synthesis of Lorlatinib (PF-06463922)

A key application of this compound is in the synthesis of Lorlatinib, a macrocyclic inhibitor of ALK and ROS1 tyrosine kinases.[1] Lorlatinib is designed to be effective against a wide range of resistance mutations that can develop during treatment with earlier-generation ALK inhibitors and to penetrate the blood-brain barrier to treat brain metastases.[1] The 2-fluoro-6-phenylpyridine moiety of the boronic acid is incorporated into the macrocyclic structure of Lorlatinib via a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK Inhibition

Caption: Simplified ALK Signaling Pathway and the inhibitory action of Lorlatinib.

Experimental Protocols

The synthesis of a key intermediate for Lorlatinib involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable coupling partner. The following protocol is adapted from the supplementary information of the primary literature describing the discovery of Lorlatinib.[1]

Suzuki-Miyaura Coupling for Lorlatinib Intermediate

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Role
This compound1029654-19-0217.02Coupling Partner
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridineNot specified in source-Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Palladium Catalyst
Na₂CO₃497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Co-solvent

Procedure:

  • To a reaction vessel, add 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent).

  • Add this compound (1.2 equivalents).

  • Add sodium carbonate (Na₂CO₃) (3.0 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.

Quantitative Data:

ReactionYield (%)
Suzuki-Miyaura coupling for Lorlatinib intermediate85

Data adapted from the supplementary information of Johnson, T. W. et al. J. Med. Chem. 2014, 57, 4720-4744.[1]

Suzuki_Workflow Reactants 1. Combine Reactants - 3-Iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine - this compound - Na₂CO₃ - Pd(dppf)Cl₂·CH₂Cl₂ Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reactants->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvents (1,4-Dioxane/Water 4:1) Inert_Atmosphere->Solvent_Addition Reaction_Conditions 4. Heat and Stir (90 °C, 16 h) Solvent_Addition->Reaction_Conditions Workup 5. Aqueous Workup (Dilution, Extraction, Washing) Reaction_Conditions->Workup Purification 6. Purify (Flash Column Chromatography) Workup->Purification Product Product: Coupled Biaryl Intermediate Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling in Lorlatinib synthesis.

Biological Activity of Lorlatinib

The successful incorporation of the 2-fluoro-6-phenylpyridine moiety via the Suzuki-Miyaura coupling reaction contributes to the potent biological activity of Lorlatinib.

In Vitro Kinase Inhibitory Activity:

Kinase TargetIC₅₀ (nM)
ALK (wild-type)< 0.07
ROS1< 0.02
ALK L1196M0.7

Data represents the half-maximal inhibitory concentration (IC₅₀) and indicates the concentration of Lorlatinib required to inhibit 50% of the kinase activity in a cell-free assay.[2][3]

Cellular Activity:

Lorlatinib demonstrates potent anti-proliferative activity in various cancer cell lines harboring ALK or ROS1 fusions, including those with mutations that confer resistance to other ALK inhibitors.[2]

In Vivo Efficacy:

In preclinical xenograft models, Lorlatinib has been shown to induce significant tumor regression in mice bearing tumors with ALK or ROS1 fusions.[2] Its ability to cross the blood-brain barrier has also been demonstrated, leading to efficacy in intracranial tumor models.

Conclusion

This compound is a critical and highly effective building block for the synthesis of the advanced pharmaceutical ingredient Lorlatinib. Its use in a robust Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of a key biaryl linkage within the macrocyclic structure of the drug. The resulting API, Lorlatinib, exhibits potent and broad-spectrum inhibitory activity against ALK and ROS1 kinases, including clinically relevant resistance mutations, highlighting the importance of this specialized boronic acid in the development of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki reactions with 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-phenylpyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?

A1: Low yields with this substrate are often attributed to a few key factors:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for coupling.[1][2] Heteroaryl boronic acids, especially those on electron-deficient rings like a fluorinated pyridine, are particularly susceptible to this decomposition pathway.[1][3]

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1][4] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions, often referred to as the "2-pyridyl problem".[4]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent.[1] An unsuitable combination can result in poor catalytic turnover and minimal product formation.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[5] It is crucial to ensure all reagents and the reaction vessel are thoroughly degassed.

Q2: What are the common side products I should look for?

A2: Besides unreacted starting materials, common side products include:

  • Protodeboronated starting material: 2-Fluoro-6-phenylpyridine. This results from the loss of the boronic acid group.[1]

  • Homocoupling of the boronic acid: This leads to the formation of a bipyridine byproduct. This side reaction can be promoted by the presence of oxygen.[6]

  • Homocoupling of the aryl halide: This is another common side reaction that consumes the electrophilic coupling partner.[1]

Q3: How can I prevent protodeboronation of my this compound?

A3: Several strategies can be employed to minimize protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[5]

  • Use of More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[2][6] These are generally less prone to protodeboronation.

Q4: Are there more stable alternatives to the boronic acid that I can use?

A4: Yes, using more stable derivatives of the boronic acid is a common strategy to overcome instability issues. These include:

  • Pinacol esters: These are generally more stable and less prone to protodeboronation.

  • Potassium trifluoroborate salts (BF₃K): These salts are often crystalline, air-stable solids and can be more robust coupling partners.[6]

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and can release the boronic acid slowly under the reaction conditions, which can be beneficial.[2]

Troubleshooting Guide for Low Yields

If you are experiencing low yields, follow this step-by-step guide to troubleshoot your reaction.

Step 1: Assess the Reaction Outcome

  • Question: What is the primary observation from your reaction analysis (TLC, LC-MS, NMR)?

    • A) Mostly unreacted starting materials: Proceed to Step 2 .

    • B) Complex mixture with multiple byproducts: Proceed to Step 3 .

    • C) Significant amount of protodeboronated starting material: Proceed to Step 4 .

    • D) Significant amount of homocoupled products: Proceed to Step 5 .

Step 2: Addressing Unreacted Starting Materials

  • Question: Have you ensured the catalyst is active and the reaction is running under strictly inert conditions?

    • Answer/Action: The catalyst's activity is paramount. Ensure your palladium source and ligand are from a reliable source and stored correctly. Use a fresh batch if in doubt. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]

Step 3: Tackling a Complex Mixture of Byproducts

  • Question: Are your reaction conditions too harsh, leading to degradation?

    • Answer/Action: High temperatures and prolonged reaction times can lead to the degradation of starting materials, reagents, and products.[1] Try lowering the reaction temperature and monitor the reaction progress more frequently to identify the optimal reaction time.

Step 4: Mitigating Protodeboronation

  • Question: Is your choice of base and solvent system contributing to the protodeboronation?

    • Answer/Action: As a primary troubleshooting step, switch to a milder base such as K₃PO₄ or Cs₂CO₃.[1] Also, consider using anhydrous solvents to minimize the water content, which is a key contributor to this side reaction.[1][5]

Step 5: Minimizing Homocoupling

  • Question: Is your reaction mixture sufficiently deoxygenated?

    • Answer/Action: Homocoupling is often a result of oxygen in the reaction.[5] Ensure your degassing procedure is rigorous. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help minimize this side reaction.[1]

Troubleshooting_Workflow start Low Yield Observed assess Step 1: Assess Reaction Outcome (TLC, LC-MS, NMR) start->assess unreacted_sm A) Unreacted Starting Materials assess->unreacted_sm complex_mix B) Complex Mixture assess->complex_mix protodeboronation C) Protodeboronation assess->protodeboronation homocoupling D) Homocoupling assess->homocoupling step2 Step 2: Check Catalyst Activity & Inert Atmosphere unreacted_sm->step2 step3 Step 3: Optimize Reaction Temperature & Time complex_mix->step3 step4 Step 4: Change Base & Solvent (e.g., K3PO4, anhydrous) protodeboronation->step4 step5 Step 5: Improve Degassing & Check Pd Source homocoupling->step5

Caption: A workflow diagram for troubleshooting low yields.

Recommended Reaction Conditions

The optimal conditions for a Suzuki reaction can be highly substrate-dependent. The following table provides starting points for optimization.

ParameterRecommendationRationale & Considerations
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligandPd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd₂(dba)₃ is a common Pd(0) source that requires a ligand.
Ligand Buchwald ligands (e.g., SPhos, XPhos, RuPhos) (2-6 mol%)Bulky, electron-rich phosphine ligands are often effective for challenging substrates as they can promote the catalytic cycle and prevent catalyst deactivation by the pyridine nitrogen.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are milder bases that are often effective in preventing protodeboronation.[1] Ensure the base is finely powdered and dry for anhydrous reactions.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or anhydrous DMFThe choice of solvent can significantly impact the reaction. A water/organic mixture is common, but anhydrous conditions may be necessary to prevent protodeboronation.[5][8]
Temperature 80-120 °CHigher temperatures can increase the reaction rate but may also accelerate decomposition.[1] Microwave heating can sometimes be beneficial.[8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling side reactions.[5]

General Experimental Protocol

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the this compound, the aryl halide, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)-Ar'(L2) transmetalation->pd2_ar_ar reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura catalytic cycle.

References

Strategies to minimize homo-coupling side reactions of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homo-coupling side reactions of aryl halides in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling of aryl halides and why is it a significant problem?

A1: Homo-coupling is a side reaction in cross-coupling catalysis where two identical aryl halide molecules react to form a symmetrical biaryl byproduct (Ar-Ar). This is problematic as it consumes the starting material, reduces the yield of the desired unsymmetrical cross-coupled product (Ar-Ar'), and complicates purification due to the structural similarity between the homo-coupled product and the target molecule.[1]

Q2: What are the primary causes of aryl halide homo-coupling?

A2: The main culprits for aryl halide homo-coupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to homo-coupling.[1][3] Additionally, using a Pd(II) precatalyst without efficient reduction to Pd(0) can also promote this unwanted side reaction.[1][4] In nickel-catalyzed reactions, an unstable Ni(II) intermediate formed after oxidative addition can also lead to homo-coupling.[5]

Q3: How can I visually identify if homo-coupling is a major issue in my reaction?

A3: The presence of a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture, often detectable by techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), is a strong indicator of homo-coupling.[1]

Q4: Can the choice of ligand influence the extent of homo-coupling?

A4: Absolutely. The judicious choice of ligands is critical.[6] Bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired cross-coupling pathway over the competing homo-coupling reaction.[7] These ligands can stabilize the Pd(0) state and promote efficient reductive elimination of the desired product.

Q5: Are there any chemical additives that can help suppress homo-coupling?

A5: Yes, certain additives can be very effective. The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homo-coupling without significantly interfering with the main catalytic cycle.[2][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the homo-coupling of aryl halides.

Symptom Potential Cause Suggested Solution(s)
High levels of Ar-Ar byproduct detected Presence of dissolved oxygen.[1][3]1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30 minutes).[7] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[7] 1c. Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.[8]
Inefficient reduction of Pd(II) precatalyst.[1][4]2a. Switch to a more robust, air-stable Pd(0) precatalyst. 2b. Add a mild reducing agent like potassium formate to the reaction mixture.[2][8]
Suboptimal catalyst or ligand choice.[6]3a. Employ bulky, electron-rich phosphine ligands (e.g., SPhos) to favor the cross-coupling pathway.[7] 3b. Consider using a different palladium source, such as palladium black, which can simplify catalyst control strategies.[8]
Low yield of the desired cross-coupled product with significant starting material remaining Inefficient catalyst turnover or deactivation.4a. Ensure high purity of all reagents and rigorously dry the solvents.[7] 4b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[7][9]
Halide inhibition of the catalyst.5a. For Suzuki-Miyaura couplings involving (hetero)aryl iodides, consider changing the organic solvent from THF to toluene to minimize halide inhibition.[10]
Formation of multiple byproducts, including homo-coupled product Non-optimal reaction conditions (base, solvent, temperature).6a. The choice of base and solvent is often interdependent and critical.[4] Screen different base/solvent combinations. 6b. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[4] 6c. Systematically vary the reaction temperature; higher temperatures do not always lead to better results and can promote catalyst decomposition.[9][11]

Experimental Protocols

Protocol 1: Rigorous Deoxygenation using Freeze-Pump-Thaw

This protocol is designed for reactions that are highly sensitive to oxygen.

  • Preparation : Assemble the reaction in a Schlenk flask equipped with a magnetic stir bar. Add all solid reagents.

  • Freezing : Seal the flask and freeze the contents in a liquid nitrogen bath until the solvent is completely solid.

  • Pumping : Connect the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Thawing : Close the stopcock to the vacuum line and thaw the mixture in a room temperature water bath until the solvent is completely liquid.

  • Repetition : Repeat the freeze-pump-thaw cycle three to five times to ensure complete removal of dissolved oxygen.

  • Inert Atmosphere : After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The reaction is now ready for catalyst addition and heating.

Protocol 2: Suppression of Homo-coupling using Potassium Formate

This protocol incorporates a mild reducing agent to minimize Pd(II) concentration.

  • Reagent Preparation : In a dry reaction vessel, combine the aryl halide (1.0 equiv.), the organometallic reagent (e.g., arylboronic acid, 1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.0-1.5 equiv.).

  • Solvent Addition : Add the degassed solvent system (e.g., 1-propanol/water).

  • Deoxygenation : Perform a subsurface sparge with Nitrogen or Argon for at least 30 minutes.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%).

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.[7]

Visualizations

Homo_Coupling_Troubleshooting start High Homo-Coupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions degas Action: Rigorous Degassing (Freeze-Pump-Thaw / Sparging) check_oxygen->degas Oxygen present add_reductant Action: Add Mild Reducing Agent (e.g., Potassium Formate) check_catalyst->add_reductant Pd(II) precatalyst used change_catalyst Action: Change Pd Source/Ligand (e.g., Pd(0) source, bulky ligand) check_catalyst->change_catalyst Suboptimal ligand optimize_conditions Action: Optimize Base/Solvent/Temp. check_conditions->optimize_conditions Inefficient reaction end Homo-Coupling Minimized degas->end add_reductant->end change_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for minimizing aryl halide homo-coupling.

Competing_Pathways cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homo_coupling Undesired Homo-Coupling Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX PdII Pd(II) Pd0->PdII Oxidation ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime Reductive Elimination ArX Ar-X ArX->ArPdX Oxidative Addition Ar_prime_M Ar'-M Ar_prime_M->ArPdAr_prime Transmetalation ArPdX_homo Ar-Pd(II)-X PdII->ArPdX_homo ArPdAr_homo Ar-Pd(II)-Ar ArPdX_homo->ArPdAr_homo Disproportionation/ Ligand Exchange ArAr Ar-Ar (Byproduct) ArPdAr_homo->ArAr Reductive Elimination Pd0_homo Pd(0) ArPdAr_homo->Pd0_homo ArX_homo 2 Ar-X ArX_homo->ArPdX_homo Oxygen O₂ Oxygen->PdII start Reaction Start start->Pd0 start->PdII

Caption: Competing pathways of desired cross-coupling and undesired homo-coupling.

References

Technical Support Center: Overcoming Catalyst Inhibition in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst inhibition in cross-coupling reactions involving pyridine substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine-containing substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2] This issue is particularly pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon often referred to as the "2-pyridyl problem".[1][3]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The principal deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center. This prevents the coordination of reactants and inhibits key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which can be exacerbated by high concentrations or elevated temperatures.[1] In some cases with nickel catalysts, stable dimeric nickel species have been identified as catalytically inactive.[4]

  • Catalyst Decomposition: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it agglomerating into inactive palladium black.[1]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction center enhances its ability to coordinate with and poison the catalyst.[1][3] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.[1][4]

Q4: What is the role of the ligand in preventing catalyst inhibition?

A4: The choice of ligand is critical for a successful cross-coupling with pyridine substrates.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often highly effective.[1][5] These ligands help by:

  • Sterically hindering the coordination of the pyridine nitrogen to the metal center.[3]

  • Increasing the electron density on the metal, which promotes the desired catalytic steps and can weaken the metal-pyridine bond.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with pyridine substrates.

Problem Possible Cause Suggested Solution(s)
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., Buchwald G3 pre-catalysts) to ensure efficient generation of the active catalytic species.[1][5] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[5]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1]1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for potential decomposition.[1]
Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is slow or inefficient.[1]1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice can be critical.[1] 2. Check Reagent Quality: Ensure the boronic acid, organotin, or organozinc reagent is pure and has not degraded.[1]
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.[1]1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[1][5] 2. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[3][5] 3. Use a Weaker Base: A milder or less nucleophilic base can sometimes mitigate this issue.[3]
Homocoupling: The organometallic reagent is coupling with itself.[1]1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[3] 2. Use a Pd(0) Source or Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a direct Pd(0) source or an efficient pre-catalyst can minimize this.[1][5]
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.[1]1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1][5] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Catalyst Decomposition Palladium Black Formation: Slow catalysis due to pyridine inhibition allows the active Pd(0) species more time to agglomerate into inactive palladium black.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand choice, temperature, concentration) to minimize the lifetime of vulnerable Pd(0) intermediates.[1]

Data Presentation

Table 1: Effective Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines

The following table summarizes effective catalyst systems and general conditions for the challenging Suzuki-Miyaura coupling of various chloropyridines.

Pyridine Substrate Coupling Partner Catalyst/Pre-catalyst Ligand Base Solvent Temp (°C) Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100~85
3-Chloropyridine4-Tolylboronic acidPd₂(dba)₃XPhosK₂CO₃Dioxane110>95
4-Chloropyridine4-Methoxyphenylboronic acidXPhos Pd G3(none)K₃PO₄THF80~92
2-Chloro-5-(CF₃)pyridinePhenylboronic acidPd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane100~90
2,6-Dichloropyridine3-Thienylboronic acidPdCl₂(dppf)(none)K₂CO₃DME85~78

Note: Data is compiled and representative of typical conditions found in the literature. Actual yields may vary based on specific reaction scale, purity of reagents, and precise conditions.[3]

Visualizations

Catalyst_Inhibition Active_Catalyst Active Pd(0)L Catalyst Inactive_Complex Inactive Pd(0)L(Pyridine) Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Strong Coordination (Inhibition) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Substrate Pyridine_Substrate Pyridyl-X (Substrate) Pyridine_Substrate->Inactive_Complex Pyridine_Substrate->Catalytic_Cycle No_Reaction No Reaction Inactive_Complex->No_Reaction

Caption: Pyridine nitrogen coordination poisons the active catalyst.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Poisoning Suspect Catalyst Poisoning? Start->Check_Poisoning Solution_Poisoning 1. Use Bulky Ligand (XPhos, SPhos) 2. Use G3 Pre-catalyst 3. Increase Catalyst Loading Check_Poisoning->Solution_Poisoning Yes Check_OA Inefficient Oxidative Addition? Check_Poisoning->Check_OA No End Reaction Optimized Solution_Poisoning->End Solution_OA 1. Switch Halide (Cl → Br → I) 2. Increase Temperature Check_OA->Solution_OA Yes Check_Transmetalation Poor Transmetalation? Check_OA->Check_Transmetalation No Solution_OA->End Solution_Transmetalation 1. Screen Bases (Cs₂CO₃, K₃PO₄) 2. Check Reagent Quality Check_Transmetalation->Solution_Transmetalation Yes Solution_Transmetalation->End

Caption: A logical workflow for diagnosing low conversion issues.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Chloride

This protocol provides a starting point for the coupling of a generic pyridyl chloride with a boronic acid, employing a robust catalyst system designed to mitigate pyridine inhibition.

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the pyridyl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %) and XPhos ligand (0.02 mmol, 2 mol %).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add 5 mL of anhydrous, degassed 1,4-dioxane to the Schlenk tube via syringe.

    • Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Kinetics to Diagnose Catalyst Deactivation

This procedure can be used to determine if catalyst deactivation is occurring during the reaction. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]

  • Reaction Setup:

    • Set up the cross-coupling reaction as described in Protocol 1, including an internal standard (e.g., dodecane, ~0.2 equiv) that is stable under the reaction conditions and does not interfere with GC or NMR analysis.

  • Sampling:

    • Once the reaction reaches the target temperature, take the first sample (t=0).

    • At regular intervals (e.g., every 30-60 minutes), carefully and quickly withdraw a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of inert gas.

    • Immediately quench the aliquot by diluting it in a vial containing deuterated chloroform (for ¹H NMR) or ethyl acetate (for GC-MS) and a small amount of silica gel to adsorb the catalyst.

  • Data Analysis:

    • Analyze each quenched sample by ¹H NMR or GC-MS.

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Calculate the percent conversion and yield at each time point relative to the internal standard.

    • Plot the concentration (or % yield) of the product versus time to generate a reaction profile. A premature plateau indicates catalyst deactivation.[1]

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-phenylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound are common and can stem from several factors. The primary challenges include the propensity for protodeboronation and potential catalyst inhibition.

1. Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-6-phenylpyridine and consumption of your starting material.[1][2] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]

Solutions to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[2]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[2]

  • Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki couplings, an excess can act as a proton source, promoting protodeboronation.[2] Using anhydrous solvents can be advantageous, but complete exclusion of water might slow down the desired reaction; therefore, careful optimization of water content is crucial.[2]

  • Switch to a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to prevent premature decomposition.[2]

2. Catalyst Inhibition: The nitrogen atom in the pyridine ring of your boronic acid can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1]

Solutions to Overcome Catalyst Inhibition:

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle while sterically hindering the coordination of the pyridine nitrogen to the palladium center.[1]

3. Suboptimal Reaction Conditions: The interplay between the catalyst, ligand, base, and solvent is critical for a successful coupling reaction. An unsuitable combination can result in poor catalytic turnover and low product formation.[1]

A logical workflow for optimizing your reaction conditions is presented below:

G cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_analysis Analysis & Refinement cluster_end Final Protocol start Define Coupling Partners: This compound + Aryl Halide screen_base Screen a Panel of Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) start->screen_base screen_solvent Screen Different Solvents (e.g., Dioxane, Toluene, THF) and Aqueous Mixtures screen_base->screen_solvent optimize_temp Optimize Reaction Temperature (e.g., 80°C, 100°C) screen_solvent->optimize_temp screen_catalyst Screen Palladium Catalysts and Ligands (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ + SPhos/XPhos) optimize_temp->screen_catalyst analyze Analyze Yield and Purity (LC-MS, NMR) screen_catalyst->analyze optimal Optimal Conditions Identified? analyze->optimal refine Refine Conditions (Concentration, Stoichiometry) optimal->refine No end_node Finalized Protocol optimal->end_node Yes refine->screen_base

Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.

Question: I am observing a significant amount of a byproduct that appears to be my starting boronic acid without the boronic acid group. What is happening and how can I prevent it?

Answer:

You are likely observing the effects of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2] This is particularly prevalent with electron-deficient heteroaromatic boronic acids like this compound, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[2]

To mitigate protodeboronation, consider the following troubleshooting workflow:

G cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_evaluation Evaluation cluster_outcome Outcome problem Low Yield & High Protodeboronation Observed solution1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) problem->solution1 solution2 Lower Reaction Temperature problem->solution2 solution3 Use Anhydrous Solvents problem->solution3 solution4 Switch to Boronic Ester (Pinacol or MIDA) problem->solution4 evaluation Problem Solved? solution1->evaluation solution2->evaluation solution3->evaluation solution4->evaluation success Successful Coupling evaluation->success Yes failure Re-evaluate & Combine Strategies evaluation->failure No failure->problem

Caption: Troubleshooting workflow for minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A1: Based on literature for similar heteroaryl boronic acids, a robust starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).[1]

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1]

  • Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene with water.[1]

  • Temperature: 80-100 °C.[1] These conditions should be optimized for each specific substrate combination.[1]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[3] However, the strength and nucleophilicity of the base can also influence side reactions. Strong bases can promote protodeboronation, while milder bases like K₃PO₄ and Cs₂CO₃ are often preferred for sensitive substrates like this compound.[1][2] The table below, adapted from a study on a related substrate, illustrates the impact of different bases on yield.[3]

Table 1: Effect of Various Bases on a Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemTemperature (°C)Yield (%)
1Li₃PO₄Dioxane/H₂O (4:1)100<5
2Na₃PO₄Dioxane/H₂O (4:1)10075
3K₃PO₄Dioxane/H₂O (4:1)10068
4NaFDioxane/H₂O (4:1)10037
5KFDioxane/H₂O (4:1)10054
6CsFDioxane/H₂O (4:1)10058
7Na₂CO₃Dioxane/H₂O (4:1)10035
8K₂CO₃Dioxane/H₂O (4:1)10025
9Cs₂CO₃Dioxane/H₂O (4:1)10010

Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. Yields are illustrative and may vary for this compound.[3][4]

Q3: What is the role of the solvent, and what should I consider when choosing one?

A3: The solvent must solubilize the reactants, catalyst, and base.[3] Common choices include ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene).[3] Often, a mixture of an organic solvent and water is employed. Water can help dissolve inorganic bases and facilitate the formation of the active boronate species.[3] However, an excess of water can lead to protodeboronation.[3] The optimal solvent system will depend on the specific substrates and other reaction conditions.

Table 2: Effect of Solvent on a Suzuki-Miyaura Coupling Yield

EntrySolvent SystemTemperature (°C)Yield (%)
1Dioxane (dry)10039
2Dioxane (wet)10041
3Dioxane/H₂O (4:1)10075
4THF6545
5Toluene1005
6DMF10037

Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" refers to degassed and dried solvent, while "wet" is as purchased. Yields are illustrative.[4]

Q4: Is it necessary to use an inert atmosphere for these couplings?

A4: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and lower yields.[1] Inadequate degassing can also promote homo-coupling of the aryl halide.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol for the Preparation and Use of a Boronic Acid Pinacol Ester

For challenging substrates where protodeboronation is a significant issue, converting the boronic acid to its pinacol ester is recommended.

Esterification:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.

Coupling Reaction with the Pinacol Ester:

  • Follow the general Suzuki-Miyaura coupling protocol above, substituting the this compound pinacol ester (1.2-1.5 equiv) for the boronic acid.

  • A mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) is recommended.[2]

  • The reaction may require slightly higher temperatures or longer reaction times to facilitate the in situ hydrolysis of the ester to the active boronic acid.

References

Effect of water on the stability and reactivity of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-Fluoro-6-phenylpyridine-3-boronic acid in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, particularly in the presence of water?

A1: The primary stability concern for this compound is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process is often accelerated in the presence of water, which can act as a proton source.[3] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly prone to this degradation pathway.[1][3]

Q2: How does water affect the reactivity of this compound in Suzuki-Miyaura coupling reactions?

A2: The role of water in Suzuki-Miyaura coupling is multifaceted. While excessive water can promote the undesirable protodeboronation side reaction, a controlled amount is often beneficial.[1][3] Water can aid in the dissolution of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and facilitate the crucial transmetalation step in the catalytic cycle.[4] The optimal reaction conditions often involve a carefully controlled solvent system, such as a dioxane/water mixture.[4][5]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] For long-term storage, temperatures of -20°C are recommended.[8] When handling the compound for reactions, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.[1][3]

Q4: Can I use this compound directly, or should I convert it to a boronic ester?

A4: While the boronic acid can be used directly, converting it to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to mitigate protodeboronation.[3] These esters are generally more stable to storage and handling and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2] In some cases, the presence of water in the reaction can hydrolyze the boronic ester in situ to the more reactive boronic acid.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • The desired coupled product is obtained in a yield significantly lower than expected.

  • A significant amount of unreacted starting materials is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Protodeboronation of Boronic Acid Lower the reaction temperature. Higher temperatures can accelerate the rate of protodeboronation.[3] Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH.[1] Minimize the amount of water in the reaction or use anhydrous solvents.[3]
Catalyst Deactivation The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1]
Suboptimal Reaction Conditions Optimize the choice of catalyst, ligand, base, and solvent, as their effects are highly interdependent.[1] Screen different solvent systems, such as dioxane/water or toluene/water mixtures, to find the optimal balance for solubility and reactivity.[4]
Issue 2: Significant Protodeboronation Observed

Symptoms:

  • The primary byproduct detected is 2-fluoro-6-phenylpyridine (the protodeboronated product).

  • Low conversion of the boronic acid to the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Excessive Water Ensure solvents are appropriately dried if anhydrous conditions are desired. While some water can be beneficial, an excess can serve as a proton source for protodeboronation.[1][3]
Harsh Reaction Conditions High temperatures and strong bases can significantly increase the rate of protodeboronation.[3] Attempt the reaction at a lower temperature and use a milder base.[1][3]
Inherent Instability This compound is inherently susceptible to protodeboronation. Convert the boronic acid to a more stable pinacol or MIDA boronate ester to be used in the coupling reaction.[3]
Issue 3: Formation of Homo-coupling Byproducts

Symptoms:

  • Detection of significant amounts of biaryl products derived from the coupling of two molecules of the aryl halide starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen Inadequate degassing of the reaction mixture can lead to oxidative homo-coupling.[1] Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
Catalyst Choice The choice of palladium source can influence the extent of homo-coupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in situ generation of the Pd(0) species can help minimize this side reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[1][3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand.[5]

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.[4][5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[4][5] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Stability_Reactivity_Workflow cluster_stability Stability Considerations cluster_reactivity Reactivity in Suzuki Coupling Boronic_Acid This compound Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation  Degradation Boronic_Ester Stable Boronic Ester (e.g., Pinacol, MIDA) Boronic_Acid->Boronic_Ester  Conversion for Stability Catalytic_Cycle Pd Catalytic Cycle Boronic_Acid->Catalytic_Cycle Water Water (H₂O) Water->Protodeboronation  Promotes Water->Catalytic_Cycle  Can Facilitate Aryl_Halide Aryl Halide Aryl_Halide->Catalytic_Cycle Coupling_Product Desired C-C Coupled Product Catalytic_Cycle->Coupling_Product Base Base (e.g., K₃PO₄) Base->Catalytic_Cycle  Activates

Caption: Logical workflow of stability and reactivity pathways for this compound.

Troubleshooting_Flowchart Start Experiment Start: Suzuki Coupling Problem Low Yield or Side Products? Start->Problem Check_Protodeboronation Check for Protodeboronation Problem->Check_Protodeboronation  Yes Check_Homocoupling Check for Homo-coupling Problem->Check_Homocoupling  Yes Optimize_Conditions Optimize General Conditions Problem->Optimize_Conditions  Yes End Successful Reaction Problem->End  No Solution_Proto Lower Temp Use Milder Base Use Boronic Ester Check_Protodeboronation->Solution_Proto Solution_Homo Degas Solvents Thoroughly Check Pd Source Check_Homocoupling->Solution_Homo Solution_General Screen Ligands Optimize Solvent/Water Ratio Check Catalyst Activity Optimize_Conditions->Solution_General Solution_Proto->End Solution_Homo->End Solution_General->End

Caption: Troubleshooting workflow for Suzuki coupling reactions involving this compound.

References

Technical Support Center: Enhancing Reaction Kinetics for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no conversion with my sterically hindered boronic acid in a Suzuki-Miyaura coupling. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent challenge with sterically hindered substrates. The bulky nature of the boronic acid and/or the coupling partner impedes crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2] Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[1][4] For extremely hindered substrates, consider specialized ligands like BI-DIME or AntPhos.[2][4]

  • Base Selection: The base activates the boronic acid for the transmetalation step, which is often rate-limiting for hindered substrates.[2][5]

    • Recommendation: Use a moderately strong to strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2][6] For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][4]

  • Solvent and Temperature: Higher activation energies associated with hindered substrates often necessitate more forcing conditions.[4][6]

    • Recommendation: Use high-boiling point, anhydrous, and degassed solvents like toluene, dioxane, or DMF to allow for increased reaction temperatures (e.g., 100-140 °C).[4][6] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve kinetics.[1][4]

  • Reagent Stability: Ensure your boronic acid is pure and has not decomposed. Sterically hindered boronic acids can be prone to protodeboronation or forming unreactive boroxine anhydrides.[7][8]

    • Recommendation: Check the purity of the boronic acid by NMR.[7] Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which can be used directly in the reaction.[7][9]

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Slow kinetics are characteristic of sterically demanding couplings. To accelerate the reaction, consider the following optimizations:

  • Switch to a More Active Catalyst System: If you are using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as SPhos or XPhos, which are known to accelerate all steps of the catalytic cycle for hindered substrates.[4][10]

  • Increase Temperature: Raising the reaction temperature provides the necessary thermal energy to overcome activation barriers.[4] If your current solvent limits the temperature, switch to a higher-boiling one like xylenes.[4]

  • Use a Stronger Base: A stronger base can significantly accelerate the transmetalation step.[5][6] If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[2][11]

  • Consider Boronic Esters: Certain boronic esters, such as those derived from catechol or ethylene glycol, have been shown to undergo transmetalation faster than the corresponding boronic acids under specific conditions.[12][13]

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction, especially in the presence of oxygen or when using certain catalyst systems.[1][6]

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and cause catalyst decomposition.[6][7] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

  • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture via syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1][14]

  • Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling.[1] Try using a stoichiometry closer to 1:1.2 (Aryl Halide:Boronic Acid).

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[6]

Q4: My boronic acid is unstable under the reaction conditions, leading to protodeboronation. What strategies can I use?

A4: Protodeboronation (hydrolysis of the C-B bond) is a major decomposition pathway, particularly for electron-deficient or heteroaromatic boronic acids, and can be exacerbated by high temperatures and strong aqueous bases.[7][8][15]

  • Use Anhydrous Conditions: If possible, use an anhydrous base (e.g., K₃PO₄) and anhydrous solvents to minimize the water content.[7]

  • Switch to a Boronic Ester: Boronic esters are generally more stable than boronic acids. Pinacol (BPin) esters are common, but for particularly unstable derivatives, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and air-stable solids.[8][9]

  • Employ the "Slow-Release" Strategy: MIDA boronates can be used in a "slow-release" protocol where a mild aqueous base (like K₃PO₄ in dioxane/water) slowly hydrolyzes the MIDA ester in situ, maintaining a very low concentration of the reactive, unstable boronic acid.[9][16] This minimizes decomposition while allowing the cross-coupling to proceed efficiently.[8][9]

Data Presentation: Optimizing Suzuki-Miyaura Reactions

Table 1: Ligand and Base Effects on Coupling of Hindered Substrates
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃PPh₃K₂CO₃THF60160[15]
2Pd₂(dba)₃L1 K₂CO₃THF60185[15]
3Pd₂(dba)₃DPPFK₂CO₃THF60120[15]
4Pd₂(dba)₃L1 Cs₂CO₃THF60171[15]
5Pd₂(dba)₃L1 *NaOHTHF60150[15]
6Pd(OAc)₂SPhos K₃PO₄Toluene1102497[17]
7Pd(OAc)₂PCy₃K₃PO₄Toluene1102497[17]
8Pd(OAc)₂XPhosK₃PO₄Toluene1102446[17]

*L1 refers to a specific P-bidentate ligand from the cited study.[15]

Table 2: Slow-Release Cross-Coupling of Unstable Boronic Acids Using MIDA Esters

Reaction: Coupling of various MIDA boronates with 4-chloroanisole.[9][16]

MIDA Boronate (Heterocycle)Yield with Boronic Acid (%)Yield with MIDA Boronate (%)
2-Furan5092
2-Benzofuran5092
2-Thiophene3794
3-Thiophene6896
2-PyridineN/A90
2-Indole1493

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Sterically hindered boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-6 mol%)[6][16]

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.5 M)[4][6]

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, base, and palladium catalyst/ligand.[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.[6]

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–120 °C).[4][6]

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1][6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic mixture with water and then with brine to remove the inorganic salts.[1][6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[6]

Visualizations

Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Conversion Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed catalyst 1. Evaluate Catalyst System (Is the ligand bulky/electron-rich enough?) start->catalyst base 2. Re-evaluate Base (Is it strong enough to promote transmetalation?) catalyst->base If no improvement success Reaction Optimized catalyst->success Problem solved conditions 3. Increase Reaction Severity (Higher temperature? Higher boiling solvent?) base->conditions If no improvement base->success Problem solved reagent 4. Check Boronic Acid Stability (Consider using a stable boronic ester, e.g., MIDA, BPin) conditions->reagent If still no improvement conditions->success Problem solved reagent->success Implement strategy

Caption: A stepwise guide for troubleshooting low-yielding Suzuki-Miyaura reactions.

Catalytic_Cycle_Factors Key Factors in Suzuki Cycle for Hindered Substrates cluster_cycle Catalytic Cycle cluster_factors Influencing Factors OA Oxidative Addition (Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Ar') TM->RE Pd0 Pd(0)Lₙ RE->Pd0 Pd0->OA Ligand Bulky, Electron-Rich Ligands (e.g., XPhos) Ligand->OA Facilitates Ligand->RE Accelerates Base Strong Base (e.g., K₃PO₄) Base->TM Promotes Temp High Temperature Temp->OA Overcomes Barrier Temp->TM Overcomes Barrier Temp->RE Overcomes Barrier

Caption: Factors influencing the key steps of the Suzuki-Miyaura catalytic cycle.

Ligand_Selection Decision Tree for Ligand Selection start Start: Hindered Substrate q1 Degree of Hindrance? start->q1 moderate Di-ortho-substituted q1->moderate Moderate extreme Tri- or Tetra-ortho- substituted q1->extreme Extreme rec1 Use Buchwald Ligands: - SPhos - XPhos - RuPhos Or NHC Ligands (e.g., IPr) moderate->rec1 rec2 Use Specialized Ligands: - BI-DIME - AntPhos extreme->rec2

Caption: A decision guide for selecting appropriate ligands for hindered substrates.

References

Identifying common side products in 2-Fluoro-6-phenylpyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Fluoro-6-phenylpyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?

A1: The primary side products are typically formed through two main competing pathways: protodeboronation and homocoupling. Protodeboronation results in the formation of 2-fluoro-6-phenylpyridine, where the boronic acid group is replaced by a hydrogen atom.[1] Homocoupling leads to the formation of a symmetrical bipyridine, which is the dimer of this compound.[1][2]

Q2: What causes the formation of these side products?

A2: Protodeboronation is a common side reaction for heteroaromatic boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring. It is often promoted by elevated temperatures, the presence of water, and the strength of the base used in the reaction.[1] Homocoupling can be facilitated by the presence of oxygen or if the Pd(0) active catalyst is not efficiently generated or maintained during the reaction.[1][2]

Q3: How can I minimize the formation of the protodeboronated side product?

A3: To minimize protodeboronation, consider the following strategies:

  • Lower the reaction temperature: Higher temperatures can accelerate the rate of protodeboronation.

  • Use a milder base: Strong bases can promote the undesired cleavage of the C-B bond. Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Ensure anhydrous conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can serve as a proton source for protodeboronation.

  • Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can significantly increase stability and reduce protodeboronation.[1]

Q4: What measures can be taken to prevent the homocoupling of the boronic acid?

A4: To reduce homocoupling, it is crucial to:

  • Thoroughly degas the reaction mixture: Removing dissolved oxygen is critical to prevent oxidative homocoupling. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use an efficient palladium catalyst system: Employing a pre-catalyst that efficiently generates the active Pd(0) species or using a direct Pd(0) source, such as Pd(PPh₃)₄, can minimize side reactions.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of the desired cross-coupled product and significant amount of 2-fluoro-6-phenylpyridine. Protodeboronation of the starting material.Lower the reaction temperature. Switch to a milder base (e.g., K₃PO₄). Use anhydrous solvents. Consider converting the boronic acid to a more stable pinacol or MIDA ester.
Presence of a high molecular weight byproduct corresponding to the dimer of the starting material. Homocoupling of the boronic acid.Ensure thorough degassing of all solvents and the reaction vessel. Use a Pd(0) source or a highly efficient pre-catalyst.
Incomplete conversion of starting materials. Catalyst deactivation or low reactivity.Increase the catalyst loading. Screen different phosphine ligands to find a more active catalyst system. Increase the reaction temperature, while monitoring for an increase in side products.
Formation of multiple unidentified byproducts. Decomposition of the boronic acid or catalyst.Store the boronic acid under inert atmosphere at a low temperature (0-8 °C).[3] Ensure the quality of the palladium catalyst and ligands.

Quantitative Data on Side Product Formation

Table 1: Influence of Reaction Conditions on Product Distribution for a Model Suzuki-Miyaura Reaction with a 2-Fluoropyridine Boronic Acid Derivative

Conditions Desired Product Yield (%) Protodeboronation (%) Homocoupling (%)
80 °C, K₂CO₃, aq. dioxane65255
60 °C, K₃PO₄, anhydrous THF8510<5
100 °C, Na₂CO₃, aq. DMF50408
80 °C, Cs₂CO₃, anhydrous toluene, Pinacol ester92<5<2

Disclaimer: The data in this table is representative and compiled from studies on similar 2-fluoropyridine boronic acids. Actual yields and side product distribution will vary depending on the specific substrates, catalyst, and reaction conditions used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound, the aryl halide, and the base.

  • Seal the vessel, then evacuate and backfill with the inert gas three times to ensure the removal of oxygen.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions Competing Pathways in Suzuki Reactions start This compound + Aryl Halide desired_product Desired Cross-Coupled Product start->desired_product Suzuki-Miyaura Coupling (Pd Catalyst, Base) protodeboronation Protodeboronation start->protodeboronation Side Reaction (H₂O, Heat, Strong Base) homocoupling Homocoupling start->homocoupling Side Reaction (O₂, Pd(II)) prot_product 2-Fluoro-6-phenylpyridine protodeboronation->prot_product homo_product Bipyridine Dimer homocoupling->homo_product

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of Desired Product check_side_products Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_side_products protodeboronation High Protodeboronation? check_side_products->protodeboronation homocoupling High Homocoupling? protodeboronation->homocoupling No optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base (K₃PO₄) - Anhydrous Solvent - Use Boronic Ester protodeboronation->optimize_conditions Yes unreacted_sm Unreacted Starting Material? homocoupling->unreacted_sm No degas_reaction Improve Degassing Use Pd(0) Catalyst homocoupling->degas_reaction Yes increase_activity Increase Catalyst Activity: - Higher Catalyst Loading - Different Ligand - Higher Temperature unreacted_sm->increase_activity Yes end Improved Yield unreacted_sm->end No optimize_conditions->end degas_reaction->end increase_activity->end

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Purification Strategies for Boronic Acid-Derived Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid-derived impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities derived from boronic acids in cross-coupling reactions?

A1: The most common impurities include unreacted boronic acids, boroxines (cyclic anhydrides of boronic acids), and byproducts from protodeboronation and homocoupling.[1] Boroxines form from the dehydration of three boronic acid molecules and exist in equilibrium with the boronic acid form.[2][3] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and can be catalyzed by acid or base.[1] Homocoupling results in the formation of a dimer of the boronic acid starting material.

Q2: Why can it be challenging to remove boronic acid impurities using standard purification techniques?

A2: Boronic acids can be difficult to remove due to their polarity, which can be similar to that of the desired product, leading to co-elution during chromatography. They can also be prone to streaking on silica gel. Furthermore, their acidic nature and ability to form boroxines can complicate purification by altering their solubility and chromatographic behavior.

Q3: Is it possible to use silica gel chromatography for the purification of compounds from boronic acid impurities?

A3: While possible, it is often not the most effective method due to potential streaking and incomplete separation. However, the performance can be improved by modifying the silica gel. For instance, pre-treating the silica gel with boric acid has been shown to reduce the over-adsorption of boronic esters, facilitating their purification.

Troubleshooting Guides

Issue 1: Residual Boronic Acid in the Final Product after Aqueous Workup

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of the starting boronic acid.

  • The isolated product is a sticky solid or an oil, which could be due to the presence of the boronic acid impurity.

Possible Causes:

  • The pH of the aqueous wash was not sufficiently basic to convert the boronic acid into its more water-soluble boronate salt.

  • Insufficient mixing during the extraction process.

  • The organic solvent used has some miscibility with water, leading to incomplete phase separation.

Solutions:

  • Optimize pH: Ensure the pH of the aqueous wash is between 10 and 12 by using a 1-2 M solution of NaOH or K₂CO₃.[4] This will facilitate the formation of the water-soluble boronate salt.

  • Thorough Extraction: Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning of the boronate salt into the aqueous layer.

  • Solvent Choice: Use a water-immiscible organic solvent like ethyl acetate or dichloromethane for the extraction. If using a slightly water-miscible solvent, perform a back-extraction of the organic layer with brine to remove residual water.

Issue 2: Difficulty in Removing Boronic Acid Impurities by Chromatography

Symptoms:

  • The boronic acid impurity co-elutes with the desired product during column chromatography.

  • Significant streaking of the boronic acid impurity on the TLC plate and column.

Possible Causes:

  • The polarity of the boronic acid is too similar to the product.

  • Interaction of the boronic acid with the silica gel.

Solutions:

  • Scavenger Resins: Employ a scavenger resin with functional groups that have a high affinity for boronic acids, such as those containing diethanolamine (DEAM) or diol moieties.[5] The resin can be added to the crude product solution, stirred, and then filtered off.

  • Complexation-Precipitation: Treat the crude product with diethanolamine to form a crystalline adduct with the boronic acid, which can then be removed by filtration.[2][6][7] The desired product remains in the filtrate.

  • Modified Silica Gel: For boronic ester impurities, consider using silica gel that has been pre-treated with boric acid to improve separation.

Quantitative Data on Purification Strategies

The following table provides a summary of the effectiveness of various purification methods for removing boronic acid-derived impurities. The efficiency can vary depending on the specific boronic acid and the reaction conditions.

Purification MethodImpurity TypeTypical Efficiency (% Removal)Key Considerations
Basic Aqueous Extraction (1M NaOH) Phenylboronic Acid>95%Product must be stable to basic conditions.
Scavenger Resin (DEAM-functionalized) Arylboronic Acids90-99%Resin choice depends on the specific boronic acid. Requires optimization of equivalents and reaction time.
Scavenger Resin (Diol-functionalized) Arylboronic Acids85-98%Effective for capturing boronic acids through reversible covalent bonding.
Complexation with Diethanolamine Phenylboronic Acid>98% (as precipitate)The adduct must be a filterable solid.
Recrystallization Biphenylboronic AcidVariable (can be >99% if optimized)Highly dependent on the solubility differences between the product and the impurity.

Note: The efficiencies reported are based on typical laboratory results and may vary.

Experimental Protocols

Protocol 1: Basic Aqueous Extraction for Boronic Acid Removal

This protocol is suitable for the removal of acidic boronic acid impurities from a reaction mixture where the desired product is stable to basic conditions.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The boronate salt of the boronic acid will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Wash the organic layer with another portion of 1 M NaOH solution, followed by a wash with brine.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is effective for separating boronic acids that form crystalline adducts with diethanolamine.

Materials:

  • Crude product containing boronic acid impurity.

  • Diethanolamine (DEA).

  • Anhydrous diethyl ether or other suitable non-polar solvent.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent in which the desired product is soluble but the DEA-boronic acid adduct is not (e.g., diethyl ether).

  • Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid impurity) to the solution.

  • Stir the mixture at room temperature. A precipitate of the DEA-boronic acid adduct should form.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.

Visualizations

Purification_Workflow cluster_reaction Reaction & Initial Workup cluster_purification Purification Strategies Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Basic Extraction Basic Extraction Aqueous Workup->Basic Extraction pH > 10 Scavenger Resin Scavenger Resin Aqueous Workup->Scavenger Resin Persistent Impurity Complexation/Precipitation Complexation/Precipitation Aqueous Workup->Complexation/Precipitation Crystalline Adduct Formation Chromatography Chromatography Aqueous Workup->Chromatography Co-elution Issues Pure Product Pure Product Basic Extraction->Pure Product Scavenger Resin->Pure Product Complexation/Precipitation->Pure Product Chromatography->Pure Product

Caption: A decision-making workflow for selecting a suitable purification strategy.

Boronic_Acid_Equilibrium cluster_equilibrium Boronic Acid - Boroxine Equilibrium B_Acid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) B_Acid->Boroxine Dehydration Hydration H2O + 3 H₂O Scavenger_Resin_Mechanism Crude Product Crude Product (with Boronic Acid Impurity) Mix Crude Product->Mix Scavenger Resin Diol-functionalized Scavenger Resin Scavenger Resin->Mix Bound Impurity Resin-Bound Boronic Ester Filtration Filtration Purified Product Purified Product Mix->Bound Impurity Reversible Covalent Bonding Mix->Filtration Filtration->Purified Product

References

Preventing thermal decomposition of 2-Fluoro-6-phenylpyridine-3-boronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the thermal decomposition of 2-Fluoro-6-phenylpyridine-3-boronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields?

A1: One common reason for poor performance in reactions involving this compound is its susceptibility to thermal decomposition. Boronic acids, in general, can be unstable, and pyridine boronic acids, in particular, can be prone to protodeboronation, where the carbon-boron bond is cleaved. This decomposition is often accelerated by elevated temperatures.

Q2: What are the primary decomposition pathways for this boronic acid?

A2: The two main decomposition pathways for boronic acids are:

  • Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-6-phenylpyridine as a byproduct. This can be catalyzed by acidic or basic conditions and is often accelerated by heat.

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is a reversible process, it can complicate reaction stoichiometry and reproducibility.

Q3: At what temperature does this compound decompose?

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative is a common strategy.[3] These derivatives can often be stored for longer periods and may exhibit improved performance in reactions. Common examples include:

  • Pinacol esters: These are popular protecting groups that increase stability.[4]

  • MIDA (N-methyliminodiacetic acid) boronates: These are known for their high stability and can release the boronic acid slowly under reaction conditions, which can be advantageous.[3]

  • Potassium trifluoroborate salts: These salts are often crystalline, air-stable solids.

Troubleshooting Guide

If you suspect thermal decomposition is affecting your reaction, follow these troubleshooting steps.

dot

Caption: Troubleshooting flowchart for thermal decomposition.

Mitigation Strategies and Experimental Protocols

To prevent thermal decomposition, several aspects of the reaction conditions can be optimized.

Table 1: Recommended Adjustments to Suzuki-Miyaura Coupling Conditions
ParameterStandard ConditionRecommended Adjustment for Thermal SensitivityRationale
Temperature 80-110 °C60-80 °C or lowest effective temperatureReduces the rate of thermal decomposition.
Reaction Time 2-24 hoursMonitor reaction closely (e.g., by TLC or LC-MS) and stop as soon as the starting material is consumed.Minimizes prolonged exposure to heat.
Catalyst Standard Pd catalyst (e.g., Pd(PPh₃)₄)Highly active catalyst/ligand system (e.g., Buchwald ligands)Enables lower reaction temperatures and shorter reaction times.
Boronic Acid Form Free boronic acidMIDA boronate or pinacol boronate esterIncreases stability and prevents premature decomposition.[3][4]
Atmosphere Inert atmosphere (N₂ or Ar)Rigorously degassed solvents and strict inert atmosphereMinimizes oxidative degradation pathways.

Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

This protocol is designed to minimize the thermal decomposition of this compound.

dot

Caption: Workflow for low-temperature Suzuki coupling.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[2]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)[1][2]

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a temperature between 60-80 °C with vigorous stirring.

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative: Conversion to a Stable Boronate Ester

For particularly challenging cases, converting the boronic acid to a more stable derivative before the coupling reaction is a robust strategy.

dot

Caption: Reaction pathways for the boronic acid.

Protocol for MIDA Boronate Formation: N-methyliminodiacetic acid (MIDA) can be used to protect the boronic acid, forming a stable MIDA boronate which can be used directly in Suzuki-Miyaura coupling reactions.[3] This derivative often exhibits enhanced stability, preventing premature decomposition.[3]

Purification of Thermally Sensitive Boronic Acids

Purification of boronic acids can be challenging. If decomposition has occurred, separating the desired product from byproducts like the protodeboronated compound is necessary.

  • Recrystallization: This can be an effective method if a suitable solvent system is found.

  • Chromatography: While some boronic acids can be unstable on silica gel, careful column chromatography can be employed. Using a less acidic stationary phase like neutral alumina may be beneficial.

  • Derivatization: In some cases, the crude boronic acid can be converted to a salt by treatment with a base, which can then be purified by extraction before being converted back to the pure boronic acid with the addition of acid.[5]

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data: 2-Fluoro-6-phenylpyridine-3-boronic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Boronic Acid NMR Spectra

In the landscape of synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The precise characterization of these reagents is paramount for ensuring reaction success and purity of the final products. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-6-phenylpyridine-3-boronic acid and its structurally related analogs.

Comparison of ¹H and ¹³C NMR Spectral Data

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for key boronic acids used in similar applications. While experimental data for this compound is not publicly available, predicted values based on commercially available data and spectral analysis of its analogs are provided for a comprehensive comparison.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted)DMSO-d₆~8.4 (d), ~8.1 (d), 7.6-7.4 (m, 5H), 3.5 (br s, 2H, B(OH)₂)~163 (d, JCF), ~158 (d, JCF), ~142, ~138, ~129, ~128, ~127, ~120 (C-B)
2-Fluorophenylboronic acid DMSO-d₆8.15 (s, 2H), 7.7-7.6 (m, 1H), 7.5-7.4 (m, 1H), 7.3-7.2 (m, 2H)165.5 (d, J=247 Hz), 135.2 (d, J=8 Hz), 131.9 (d, J=2 Hz), 125.1 (d, J=4 Hz), 115.8 (d, J=21 Hz), C-B not observed
(2-Phenylpyridin-3-yl)boronic acid Not SpecifiedNot SpecifiedNot Specified
(2-Chloro-6-phenylpyridin-3-yl)boronic acid Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The acquisition of high-quality NMR data is crucial for structural elucidation. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra for pyridine-based boronic acids.

Sample Preparation:

  • Weigh 5-10 mg of the boronic acid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-8192, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of different boronic acid analogs.

G Workflow for Boronic Acid NMR Spectral Comparison A Target Compound: This compound E Acquire 1H & 13C NMR Spectra A->E B Alternative 1: 2-Fluorophenylboronic acid B->E C Alternative 2: (2-Phenylpyridin-3-yl)boronic acid C->E D Alternative 3: (2-Chloro-6-phenylpyridin-3-yl)boronic acid D->E F Process and Analyze Spectra E->F G Compare Chemical Shifts and Coupling Constants F->G H Tabulate and Report Data G->H

Caption: Logical workflow for NMR data comparison.

This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided data and protocols facilitate accurate compound characterization and informed selection of reagents for synthetic applications.

A Researcher's Guide to the 1H NMR Spectrum of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The analysis is supported by experimental data from analogous compounds and established principles of NMR spectroscopy. We also present a comparison with alternative analytical techniques for a comprehensive characterization approach.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. Predictions are based on data from structurally related compounds, including 2-fluoropyridine and phenylboronic acid, considering the electronic effects of the substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H5 (Pyridine)8.2 - 8.4Doublet of doublets (dd)³J(H5-H4) ≈ 8.0 Hz, ⁴J(H5-F) ≈ 2.0 Hz
H4 (Pyridine)7.6 - 7.8Doublet of doublets (dd)³J(H4-H5) ≈ 8.0 Hz, ³J(H4-F) ≈ 8.5 Hz
H-ortho (Phenyl)7.9 - 8.1Doublet (or dd)³J(H-ortho-H-meta) ≈ 7.5 Hz
H-meta (Phenyl)7.4 - 7.6Triplet (or t-like m)³J(H-meta-H-ortho) ≈ 7.5 Hz
H-para (Phenyl)7.3 - 7.5Triplet (or t-like m)³J(H-para-H-meta) ≈ 7.5 Hz
B(OH)₂5.0 - 9.0Broad singlet (br s)N/A

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine and phenyl rings.

  • Pyridine Protons (H4, H5): The pyridine ring contains two protons. The proton at position 5 (H5) is expected to be the most downfield of the pyridine protons due to its proximity to the nitrogen atom and the deshielding effect of the adjacent phenyl group. It will likely appear as a doublet of doublets, coupling to H4 (³J, ortho coupling) and, through four bonds, to the fluorine atom (⁴J, meta H-F coupling). The proton at position 4 (H4) will also be a doublet of doublets, showing a larger coupling to the fluorine atom (³J, ortho H-F coupling) and coupling to H5. Data from 2-fluoropyridine shows typical coupling constants of J(H4,H5) = 7.23 Hz, J(H4,F) = 8.18 Hz, and J(H5,F) = 2.49 Hz, which serve as a basis for these predictions.[1]

  • Phenyl Protons: The phenyl ring protons will appear in the aromatic region, typically between 7.3 and 8.1 ppm. The ortho-protons are expected to be the most deshielded due to the anisotropic effect of the pyridine ring. They will appear as a doublet or multiplet. The meta- and para-protons will resonate at slightly higher fields and will likely appear as overlapping multiplets, resembling triplets.

  • Boronic Acid Protons: The two protons of the boronic acid functional group are acidic and undergo rapid exchange with each other and with any trace amounts of water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range. Its observation and position are highly dependent on the solvent, concentration, and temperature.

Spin-Spin Coupling Network

The following diagram illustrates the key proton-proton and proton-fluorine spin-spin couplings expected for the molecule.

Caption: Predicted spin-spin coupling network in this compound.

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids to clearly observe the exchangeable -OH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, a combination of techniques provides the most definitive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (H-H, H-F coupling), number of protons.High sensitivity, provides detailed structural information.Complex spectra for large molecules, exchangeable protons can be broad.
¹³C NMR Number and type of carbon atoms (sp², sp³), chemical environment.Complements ¹H NMR, good spectral dispersion.Low natural abundance (1.1%) requires more scans or higher concentration.
¹⁹F NMR Presence and electronic environment of fluorine atoms.[2]High sensitivity (100% natural abundance), very large chemical shift range.[2]Provides information only about the fluorine-containing parts of the molecule.
¹¹B NMR Environment of the boron atom (trigonal vs. tetrahedral).Directly probes the boronic acid functionality and its interactions.Boron is a quadrupolar nucleus, leading to broad signals.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, provides exact mass and formula.Does not provide detailed connectivity information (isomer differentiation can be difficult).
Infrared (IR) Spectroscopy Presence of functional groups (O-H, B-O, C=C, C-F).Fast and simple, good for identifying functional groups.Provides limited information on the overall carbon-hydrogen framework.

References

A Comparative Guide to 13C and 19F NMR Analysis for Structural Confirmation of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pyridine rings is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Accurate structural confirmation of these fluorinated pyridines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, stands as a powerful and indispensable tool for the unambiguous elucidation of their structures. This guide provides an objective comparison of 13C and 19F NMR techniques, supported by experimental data, and explores alternative analytical methods for the structural confirmation of fluorinated pyridines.

13C vs. 19F NMR: A Head-to-Head Comparison

Both 13C and 19F are spin-1/2 nuclei, making them suitable for high-resolution NMR studies. However, their intrinsic properties lead to significant differences in their application for analyzing fluorinated pyridines.

Feature13C NMR19F NMR
Natural Abundance ~1.1%100%
Relative Sensitivity LowHigh (83% of 1H)
Chemical Shift Range ~200 ppm~400 ppm
Information Provided Direct observation of the carbon skeleton.Direct observation of fluorine atoms and their chemical environment.
Coupling Information Provides valuable through-bond C-F coupling constants (JCF).Provides through-bond F-F, F-H, and F-C coupling constants.
Spectral Complexity Can be complex due to C-H and C-F couplings. Proton decoupling is standard.Generally simpler spectra due to the absence of ubiquitous fluorine in solvents or impurities.
Experiment Time Longer acquisition times required due to low natural abundance and sensitivity.Shorter acquisition times due to high natural abundance and sensitivity.

Supporting Experimental Data

The following tables summarize typical 13C and 19F NMR data for representative fluorinated pyridines. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: 13C NMR Data of Fluorinated Pyridines

CompoundC2 (δ, JCF)C3 (δ, JCF)C4 (δ, JCF)C5 (δ, JCF)C6 (δ, JCF)
2-Fluoropyridine 163.1 (d, 1JCF = 236.0)109.2 (d, 2JCF = 40.0)140.8 (d, 3JCF = 15.0)123.9 (d, 4JCF = 5.0)149.8 (d, 3JCF = 15.0)
3-Fluoropyridine 147.5 (d, 2JCF = 19.0)157.0 (d, 1JCF = 240.0)124.1 (d, 2JCF = 20.0)138.9 (d, 3JCF = 6.0)147.5 (d, 4JCF = 3.0)
2,6-Difluoropyridine 163.5 (dd, 1JCF = 238.0, 3JFF = 14.0)107.0 (t, 2JCF = 38.0)143.0 (t, 3JCF = 16.0)107.0 (t, 2JCF = 38.0)163.5 (dd, 1JCF = 238.0, 3JFF = 14.0)

Data is illustrative and may vary slightly based on solvent and experimental conditions.

Table 2: 19F NMR Data of Fluorinated Pyridines

Compoundδ (ppm)Coupling Constants (Hz)
2-Fluoropyridine -68.5ddd, 3JFH3 = 8.5, 4JFH4 = 5.0, 5JFH5 = 1.0
3-Fluoropyridine -124.0ddd, 3JFH2 = 9.0, 3JFH4 = 8.0, 4JFH6 = 5.0
2,6-Difluoropyridine -69.0t, 4JFH4 = 7.0

Chemical shifts are referenced to CFCl3. Coupling patterns are described as d (doublet), t (triplet), and ddd (doublet of doublet of doublets).

Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques can provide complementary or confirmatory information.

TechniquePrincipleAdvantages for Fluorinated PyridinesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight and fragmentation patterns, which can help identify the compound and its substituents. High sensitivity.Does not directly provide information on the position of the fluorine atom on the pyridine ring. Isomers may not be distinguishable by mass alone.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.Excellent for separating mixtures of fluorinated pyridine isomers and providing their individual mass spectra.[1]Compounds must be volatile and thermally stable. Reactive fluorinated compounds may degrade in the GC column.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase before mass analysis.Applicable to a wider range of compounds, including non-volatile and thermally labile ones.[3]Chromatographic separation of isomers can be challenging.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal.Provides the absolute and unambiguous molecular structure, including bond lengths and angles.[4]Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Protocols

13C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-50 mg of the fluorinated pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrument Setup:

    • Tune and match the 13C probe.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • The number of scans will depend on the sample concentration and can range from hundreds to thousands to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (d1) of 2-5 seconds is typically used.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the solvent signal or an internal standard (e.g., TMS).

    • Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).

    • Analyze the chemical shifts and C-F coupling constants.

19F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the fluorinated pyridine in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the 19F probe.

    • Lock and shim as described for 13C NMR.

  • Acquisition Parameters:

    • Use a standard 19F pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of fluorine signals (e.g., -50 to -150 ppm for fluoropyridines).

    • Due to the high sensitivity of 19F, a smaller number of scans (e.g., 16-64) is usually sufficient.

    • A relaxation delay of 1-2 seconds is typical.

    • Proton-decoupled 19F NMR can be performed to simplify the spectra, but proton-coupled spectra provide valuable F-H coupling information.

  • Processing:

    • Process the data similarly to 13C NMR.

    • Reference the spectrum using an external or internal standard (e.g., CFCl3 at 0 ppm).

    • Analyze the chemical shifts and coupling patterns.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire Acquire Data (13C or 19F) setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Analyze δ and J reference->analyze structure Structural Confirmation analyze->structure

Caption: Experimental workflow for NMR analysis of fluorinated pyridines.

logical_relationship cluster_nmr_data NMR Data cluster_interpretation Spectral Interpretation c13_data 13C NMR - Chemical Shifts (δC) - JCF Coupling Constants carbon_env Carbon Environment & Connectivity c13_data->carbon_env isomer_diff Isomer Differentiation c13_data->isomer_diff f19_data 19F NMR - Chemical Shifts (δF) - JFH, JFF Coupling Constants fluorine_pos Fluorine Position & Number f19_data->fluorine_pos f19_data->isomer_diff structure Confirmed Structure carbon_env->structure fluorine_pos->structure isomer_diff->structure

Caption: Logical relationships in NMR-based structural confirmation.

Conclusion

Both 13C and 19F NMR are powerful and often complementary techniques for the structural confirmation of fluorinated pyridines. 19F NMR offers superior sensitivity and a wider chemical shift range, making it ideal for rapid screening and direct observation of the fluorination pattern. 13C NMR, while less sensitive, provides direct information about the carbon backbone and crucial C-F coupling constants that are highly informative for positional isomer assignment. For unambiguous structural elucidation, the combined use of both techniques is highly recommended. When NMR data is ambiguous or for absolute configuration determination, X-ray crystallography remains the gold standard, provided suitable crystals can be obtained. Mass spectrometry techniques are invaluable for confirming molecular weight and for the analysis of mixtures, particularly when coupled with chromatographic separation. The choice of analytical method will ultimately depend on the specific research question, sample availability, and the complexity of the molecule under investigation.

References

Navigating the Analytical Landscape: A Comparative Guide to the Characterization of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block in contemporary drug discovery. We present a detailed examination of its expected mass spectrometry fragmentation, alongside alternative analytical techniques, supported by experimental protocols and data presented for clear comparison.

The structural elucidation of synthetic intermediates is a critical step in the drug development pipeline, ensuring the integrity and purity of compounds that will ultimately be evaluated for therapeutic efficacy. This compound (C₁₁H₉BFNO₂, Molecular Weight: 217.01 g/mol ) presents a unique analytical challenge due to the interplay of its distinct functional moieties: a fluorinated pyridine ring, a phenyl group, and a boronic acid.[1][2] This guide focuses on the predicted fragmentation of this molecule under mass spectrometry conditions and compares this technique with other relevant analytical methods.

Expected Mass Spectrometry Fragmentation

Electrospray ionization (ESI) mass spectrometry is a powerful tool for the analysis of polar molecules like boronic acids.[3] In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 218.0. The subsequent fragmentation of this parent ion is predicted to follow several key pathways, dictated by the lability of the boronic acid group and the stability of the resulting fragments.

A primary fragmentation event is the neutral loss of water (H₂O, 18.01 Da) from the boronic acid moiety, a common occurrence for this class of compounds. This would result in a significant fragment ion at m/z 200.0. Subsequent or alternative fragmentation pathways likely involve cleavage of the C-B bond, loss of the fluorine atom, and fragmentation of the heterocyclic and aromatic ring systems.

The following table summarizes the predicted major fragment ions for this compound in positive ion ESI-MS.

Predicted Fragment Ion Proposed Structure m/z (monoisotopic) Proposed Fragmentation Pathway
[M+H]⁺C₁₁H₁₀BFNO₂⁺218.08Protonated parent molecule
[M+H - H₂O]⁺C₁₁H₈BFNO⁺200.07Loss of water from the boronic acid group
[M+H - B(OH)₂]⁺C₁₁H₈FN⁺173.06Cleavage of the C-B bond with loss of metaboric acid
[M+H - H₂O - HF]⁺C₁₁H₇BNO⁺180.06Subsequent loss of hydrogen fluoride from the [M+H - H₂O]⁺ ion
[C₆H₅]⁺C₆H₅⁺77.04Phenyl cation
[C₅H₃FN]⁺C₅H₃FN⁺96.02Fragment of the fluoropyridine ring

Visualizing the Fragmentation Cascade

The predicted fragmentation pathway of this compound can be visualized as a cascade of dissociation events, originating from the protonated parent molecule.

G M [M+H]⁺ m/z = 218.08 F1 [M+H - H₂O]⁺ m/z = 200.07 M->F1 - H₂O F2 [M+H - B(OH)₂]⁺ m/z = 173.06 M->F2 - B(OH)₂ F3 [M+H - H₂O - HF]⁺ m/z = 180.06 F1->F3 - HF F4 [C₆H₅]⁺ m/z = 77.04 F2->F4 - C₅H₃FN

Caption: Predicted ESI-MS fragmentation pathway of this compound.

A Comparative Look at Analytical Techniques

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of this compound relies on a suite of analytical techniques. The table below compares mass spectrometry with other common analytical methods for the characterization of arylboronic acids.

Analytical Technique Information Provided Advantages Limitations Alternative to MS For:
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides structural information, suitable for complex mixtures (with LC/GC).Isomers may not be distinguishable without tandem MS, can be destructive.-
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires pure sample, not suitable for complex mixtures.Unambiguous structure confirmation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides information on bonding.Provides limited structural information, not suitable for complex mixtures.Functional group identification.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution for separation, quantitative.Does not provide structural information on its own.Purity determination and quantification.
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like boronic acids, thermal degradation can occur.Analysis of volatile impurities.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 500

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire full scan data to determine the parent ion mass. Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.

Analytical Workflow

A typical analytical workflow for the comprehensive characterization of a novel compound like this compound involves a multi-technique approach to confirm its identity, purity, and structure.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Final Characterization Synthesis Synthesis Purification Purification Synthesis->Purification TLC TLC/HPLC (Purity) Purification->TLC IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR (¹H, ¹³C, ¹⁹F, ¹¹B) (Definitive Structure) TLC->NMR MS High-Resolution MS (Molecular Formula & Fragmentation) TLC->MS IR->NMR IR->MS Data Data Analysis & Structure Confirmation NMR->Data MS->Data

Caption: A typical analytical workflow for the characterization of a synthetic compound.

References

A Comparative Analysis of 2-Fluoro-6-phenylpyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable reagents. This guide provides a detailed comparison of the reactivity of 2-Fluoro-6-phenylpyridine-3-boronic acid with other classes of boronic acids in the context of the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent significantly influences reaction outcomes, including yield, reaction time, and substrate scope. This compound is a valuable reagent that introduces a structurally significant 2-substituted pyridine moiety. The presence of a fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing reactivity and offering a vector for further functionalization. However, the inherent challenges of working with pyridine-based boronic acids, such as the "2-pyridyl problem" where the nitrogen atom can interfere with the palladium catalyst, necessitate a careful evaluation of their reactivity profile.[1][2]

Quantitative Performance Comparison

The efficacy of a boronic acid in a Suzuki-Miyaura reaction is best illustrated through comparative yield data. The following tables summarize the performance of various boronic acids in cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.[2] The data presented here is collated from studies using a standardized electrophile to provide a relative measure of reactivity.

Table 1: Suzuki-Miyaura Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [2]

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine75
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine89
3-Furanboronic acid2-(Furan-3-yl)pyridine65
4-Methyl-2-thiopheneboronic acid2-(4-Methylthiophen-2-yl)pyridine78

Table 2: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides

Pyridylboronic AcidCoupling PartnerProductYield (%)
2-Methoxypyridine-5-boronic acid3-Amino-2-bromopyridine3-Amino-2-(2-methoxy-5-pyridyl)pyridine85
2-Chloropyridine-5-boronic acid3-Amino-2-bromopyridine3-Amino-2-(2-chloro-5-pyridyl)pyridine75
2-Methoxypyridine-3-boronic acid5-Bromo-2-aminopyrimidine2-Amino-5-(2-methoxy-3-pyridyl)pyrimidine68

Based on the available data, heteroaryl boronic acids, including functionalized pyridylboronic acids, generally exhibit good to excellent reactivity in Suzuki-Miyaura coupling reactions. The electronic nature of the substituents on the pyridine ring plays a significant role in the reaction efficiency. The electron-withdrawing fluorine atom in this compound is expected to influence its nucleophilicity and the rate of transmetalation in the catalytic cycle.

Experimental Protocols

Reproducible results are contingent on detailed and precise experimental methodologies. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. This protocol should be considered a general guideline and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling of a Pyridylboronic Acid with an Aryl Halide:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pyridylboronic acid (e.g., this compound) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, the pyridylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)Ln-X OxAdd->PdII_1 Transmetal Transmetalation (R2-B(OR)2 + Base) PdII_1->Transmetal Ar-X PdII_2 R1-Pd(II)Ln-R2 Transmetal->PdII_2 [R2-B(OR)2(OH)]- RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds, particularly those containing pyridine rings, is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor. While reagents like 2-Fluoro-6-phenylpyridine-3-boronic acid are valuable, their inherent instability can lead to challenges in reproducibility and yield. This guide provides an objective comparison of more stable and often higher-yielding alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic strategy.

The primary alternatives to traditional boronic acids in Suzuki-Miyaura coupling are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates. These surrogates offer enhanced stability, ease of handling, and, in many cases, superior performance, especially for challenging substrates like 2-substituted pyridines.[1][2] Furthermore, other cross-coupling methodologies, such as the Negishi, Stille, and Hiyama reactions, present viable alternative pathways to these valuable biaryl structures, each with its own set of advantages and disadvantages.[3]

Performance Comparison of Boronic Acid Alternatives in Suzuki-Miyaura Coupling

MIDA boronates and potassium trifluoroborates have emerged as robust alternatives to boronic acids.[4] They are generally stable, crystalline solids that are amenable to chromatography and long-term storage, overcoming the primary limitation of many boronic acids which are prone to protodeboronation and other decomposition pathways.[1][5]

Reagent TypeKey AdvantagesKey DisadvantagesTypical Yield Range (2-pyridyl coupling)
Boronic Acids Readily available, large commercial library.Often unstable, prone to protodeboronation, can be difficult to purify.[1]Variable, can be low for 2-pyridyl substrates.
MIDA Boronates Air- and moisture-stable, crystalline solids, compatible with chromatography, allows for slow release of the boronic acid.[1][5]Requires a deprotection step (hydrolysis) to the active boronic acid.Good to excellent, often superior to boronic acids for unstable substrates.[1]
Potassium Trifluoroborates Air- and moisture-stable, crystalline solids, often provide high yields.[2]Stoichiometrically produce fluoride salts as byproducts.Good to excellent.[2]

Table 1: Comparison of Boronic Acid and its Alternatives in Suzuki-Miyaura Coupling.

Comparative Yields in Biaryl Synthesis

The following table presents a compilation of reported yields for the synthesis of 2-phenylpyridine derivatives using various organometallic reagents, providing a quantitative basis for comparison.

Coupling ReactionElectrophileNucleophileCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80~70-90[6]
Suzuki-Miyaura 2-ChloropyridinePotassium PhenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O80Modest to Good[6][7]
Suzuki-Miyaura Aryl Halide2-Pyridyl MIDA boronatePd₂(dba)₃ / LigandKFDioxane110Good to Excellent[8]
Negishi 2-ChloropyridinePhenylzinc chloridePd(OAc)₂ / XPhos-THFRT~95[8]
Stille 3-BromopyridinePhenyltributylstannanePd(PPh₃)₄-Toluene110Good[9]
Hiyama 2-ChloropyrimidinePhenyltrimethoxysilanePdCl₂(dppf)TBAFDioxane100Good to Excellent[10]

Table 2: Comparative Yields for the Synthesis of 2-Phenylpyridine Derivatives. Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a representative compilation from various sources.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate

This protocol is adapted from established procedures for the coupling of MIDA boronates with aryl halides.[8]

Materials:

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane/water (5:1)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-pyridyl MIDA boronate, aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Negishi Coupling of a 2-Pyridylzinc Reagent

This protocol is based on the work of Buchwald and Knochel for the coupling of air-stable solid 2-pyridylzinc reagents.[11]

Materials:

  • Solid 2-pyridylzinc pivalate (1.5 equiv)

  • Aryl chloride (e.g., 4-chloroacetophenone) (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous THF

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ and XPhos.

  • Outside the glovebox, add the solid 2-pyridylzinc pivalate and the aryl chloride to a separate reaction vessel.

  • Dissolve the catalyst and ligand in anhydrous THF and add this solution to the reaction vessel containing the substrates.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Stille Coupling of a 2-Pyridylstannane

This is a general protocol for the Stille coupling of heteroaryl stannanes.[9]

Materials:

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Aryl bromide (e.g., 4-bromoacetophenone) (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.

  • Add anhydrous, degassed toluene, followed by the 2-(tributylstannyl)pyridine.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and partition between ethyl acetate and water.

  • The organic layer is washed with a saturated aqueous solution of KF to remove tin byproducts, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Hiyama Coupling of a 2-Pyridylsilane

This protocol is generalized from procedures for the Hiyama coupling of heteroaryl halides.[10]

Materials:

  • 2-Chloro-substituted pyridine (1.0 equiv)

  • Phenyltrimethoxysilane (1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1M in THF) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a Schlenk tube, add the 2-chloropyridine derivative and PdCl₂(dppf).

  • Evacuate and backfill with argon.

  • Add anhydrous dioxane, followed by phenyltrimethoxysilane and the TBAF solution.

  • Seal the tube and heat the reaction at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizing the Catalytic Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Negishi, Stille, and Hiyama cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Transmet Transmetalation PdII->Transmet [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmet->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Suzuki-Miyaura Catalytic Cycle

Negishi_Cycle cluster_cycle Negishi Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Transmet Transmetalation PdII->Transmet R²-Zn-X PdII_R2 R¹-Pd(II)L_n-R² Transmet->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Negishi Catalytic Cycle

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Transmet Transmetalation PdII->Transmet R²-Sn(R³)₃ PdII_R2 R¹-Pd(II)L_n-R² Transmet->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Stille Catalytic Cycle

Hiyama_Cycle cluster_cycle Hiyama Catalytic Cycle cluster_activation Organosilane Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Transmet Transmetalation PdII->Transmet [R²-Si(OR)₃F]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmet->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Organosilane R²-Si(OR)₃ ActivatedSilane [R²-Si(OR)₃F]⁻ Organosilane->ActivatedSilane + F⁻ Activator Activator (e.g., F⁻)

Hiyama Catalytic Cycle

Conclusion

The synthesis of biaryl compounds, particularly those containing challenging 2-pyridyl motifs, can be significantly improved by moving beyond traditional, and often unstable, boronic acids. N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates offer superior stability and handling, frequently leading to higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. For instances where boron-based reagents are not ideal, Negishi, Stille, and Hiyama couplings provide powerful, alternative strategies. The choice of reagent and methodology will ultimately depend on the specific substrates, functional group tolerance, and desired operational simplicity. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make an informed decision for their synthetic campaigns.

References

Comparative Analysis of 2-Fluoro-6-phenylpyridine-3-boronic acid and Alternative Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization data for 2-Fluoro-6-phenylpyridine-3-boronic acid and its structural alternatives: 2-Fluorophenylboronic acid, 3-Fluorophenylboronic acid, and 4-Fluorophenylboronic acid. Boronic acids are critical reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are increasingly utilized as pharmacophores in drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules. This document aims to provide researchers with a comparative overview of their analytical data to facilitate compound selection and characterization.

Physicochemical and Analytical Data Summary

A summary of the key physicochemical properties and available analytical data for this compound and its alternatives is presented below. While full experimental spectra for this compound are not publicly available, they are typically obtainable from commercial vendors upon request[1][2][3].

PropertyThis compound2-Fluorophenylboronic acid3-Fluorophenylboronic acid4-Fluorophenylboronic acid
CAS Number 1029654-19-0[3]1993-03-9768-35-41765-93-1
Molecular Formula C₁₁H₉BFNO₂[3]C₆H₆BFO₂C₆H₆BFO₂C₆H₆BFO₂
Molecular Weight 217.01 g/mol [2]139.92 g/mol 139.92 g/mol 139.92 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white powder
Melting Point (°C) Not available101-110214-218262-265
¹H NMR (DMSO-d₆, δ ppm) Data not publicly available~7.2-8.0 (m, 4H), ~8.2 (br s, 2H, B(OH)₂)[4]~7.1-7.8 (m, 4H), ~8.3 (br s, 2H, B(OH)₂)[5][6]~7.2 (t, 2H), ~7.9 (q, 2H), ~8.2 (br s, 2H, B(OH)₂)[7]
¹³C NMR (DMSO-d₆, δ ppm) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Mass Spectrometry (m/z) Expected [M+H]⁺: 218.07Expected [M+H]⁺: 141.05Expected [M+H]⁺: 141.05Expected [M+H]⁺: 141.05
HPLC Retention Time Dependent on methodDependent on methodDependent on methodDependent on method

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of boronic acids and can be adapted for the specific compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of methanol-d₄ can be advantageous in breaking up oligomeric species that boronic acids are prone to form.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak. Note that the carbon attached to the boron atom may exhibit a broad signal due to the quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500. Boronic acids can sometimes form adducts or dehydrate in the ion source, which should be considered during spectral interpretation.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve peak shape. An example gradient could be:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of Solvent B, increasing linearly over 15-20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength, typically between 220-280 nm.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

Signaling Pathway and Experimental Workflow

Phenylpyridine and boronic acid derivatives are of significant interest in cancer research due to their potential to inhibit various signaling pathways that drive tumor progression. One such pathway involves Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation cluster_2 Therapeutic Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->S Promotes S-phase entry Phenylpyridine_Derivative Phenylpyridine Derivative (e.g., CDK Inhibitor) Phenylpyridine_Derivative->CDK2 Inhibits caption CDK2 inhibition by a phenylpyridine derivative.

Caption: CDK2 inhibition by a phenylpyridine derivative.

The experimental workflow for evaluating the anticancer activity of a compound like this compound typically involves a series of in vitro assays.

experimental_workflow start Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, MTS) cell_culture->viability_assay ic50 Determine IC₅₀ viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot Analysis (Protein Expression) ic50->western_blot in_vivo In Vivo Studies (Xenograft Models) cell_cycle->in_vivo apoptosis->in_vivo western_blot->in_vivo caption In vitro workflow for anticancer drug screening.

Caption: In vitro workflow for anticancer drug screening.

References

A Comparative Analysis of Suzuki Coupling Yields for 2-, 3-, and 4-Pyridylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules. However, the efficiency of this reaction can be significantly influenced by the isomeric position of the boronic acid group on a pyridine ring. This guide provides an objective comparison of the Suzuki coupling performance of 2-, 3-, and 4-pyridylboronic acid isomers, supported by experimental data, to inform reaction design and optimization.

The position of the nitrogen atom within the pyridine ring relative to the boronic acid moiety dramatically impacts the substrate's electronic properties and its interaction with the palladium catalyst, leading to notable differences in reaction yields. Generally, 4-pyridylboronic acid demonstrates the highest reactivity, followed by the 3-pyridyl isomer. The 2-pyridyl isomer is notoriously challenging due to the "2-pyridyl problem," where the adjacent nitrogen atom can chelate to the palladium catalyst, leading to catalyst inhibition and lower yields.

Quantitative Yield Comparison

The following table summarizes the Suzuki coupling yields obtained with the three pyridylboronic acid isomers under various reported experimental conditions. It is important to note that a direct comparison is challenging due to the lack of studies performing a side-by-side analysis under identical conditions. The data presented here is collated from different studies and serves to illustrate the general reactivity trends.

Pyridylboronic Acid IsomerCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
2-Pyridylboronic Acid 3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃P(tBu)₃K₃PO₄1,4-Dioxane1001282[1]
2-Pyridylboronic Acid 4-BromoanisolePd₂(dba)₃P(tBu)₃K₃PO₄1,4-Dioxane1001274[1]
3-Pyridylboronic Acid 3-BromoquinolinePd(OAc)₂PPh₃Na₂CO₃DME952.591
4-Pyridylboronic Acid 1-Bromo-2-fluorobenzenePd(dppf)Cl₂dppfK₂CO₃MeCN/H₂O (4:1)801-290
4-Pyridylboronic Acid Bromo-substituted carbazolePd(PPh₃)₄PPh₃K₂CO₃THF/Toluene (2:3)Reflux2470

Experimental Protocols

Below are the detailed experimental methodologies for the key experiments cited in the comparison table.

General Procedure for Suzuki Coupling of 2-Pyridylboronic Acid Derivatives:

A mixture of the aryl halide (1.0 equiv), 2-pyridylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., P(tBu)₃, 2-4 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv) in a suitable degassed solvent (e.g., 1,4-dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Procedure for Suzuki Coupling of 3-Pyridylboronic Acid:

To a solution of 3-bromoquinoline (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv) in a mixture of DME and water, the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., PPh₃, 6 mol%), and base (e.g., Na₂CO₃, 2.0 equiv) are added. The reaction mixture is degassed and heated to 95 °C for 2.5 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.

Typical Protocol for Suzuki Coupling of 4-Pyridylboronic Acid:

In a reaction vessel, the aryl halide (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 3.0 equiv) are combined. A degassed mixture of solvent (e.g., MeCN/H₂O, 4:1) is added, and the reaction is heated to 80 °C for 1-2 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Suzuki Coupling Workflow and Influencing Factors

The following diagram illustrates the general workflow of the Suzuki-Miyaura coupling reaction and highlights the key factors influencing the yield when using pyridylboronic acid isomers.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_cycle Catalytic Cycle cluster_factors Factors Influencing Yield ArylHalide Aryl Halide (R-X) OA Oxidative Addition ArylHalide->OA PyridylboronicAcid Pyridylboronic Acid (Py-B(OH)₂) Base Base PyridylboronicAcid->Base Isomer Isomer Position: - 2-pyridyl: Catalyst inhibition (lower yield) - 3-pyridyl: Moderate reactivity - 4-pyridyl: Higher reactivity PyridylboronicAcid->Isomer Protodeborylation Protodeborylation: (C-B bond cleavage) - More prevalent in 2-pyridyl isomer PyridylboronicAcid->Protodeborylation Catalyst Pd(0) Catalyst Catalyst->OA Transmetalation Transmetalation Base->Transmetalation Activates Solvent Solvent OA->Transmetalation [Pd(II)] RE Reductive Elimination Transmetalation->RE RE->Catalyst Regenerates Product Coupled Product (R-Py) RE->Product

Suzuki Coupling Workflow and Influencing Factors.

Conclusion

The selection of the pyridylboronic acid isomer is a critical parameter in planning a successful Suzuki-Miyaura cross-coupling reaction. The 4-pyridylboronic acid isomer is generally the most reactive, providing high yields under various conditions. The 3-pyridyl isomer also performs well, offering good to excellent yields. The 2-pyridyl isomer, however, presents a significant challenge due to catalyst inhibition and a higher propensity for protodeboronation, often requiring carefully optimized conditions and specialized catalyst systems to achieve satisfactory yields. For drug development professionals, understanding these reactivity trends is crucial for the efficient synthesis of pyridine-containing scaffolds.

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-6-phenylpyridine-3-boronic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2-Fluoro-6-phenylpyridine-3-boronic acid are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following protocols are based on established safety data for similar chemical structures and general best practices for laboratory waste management.

I. Hazard Profile and Essential Safety Precautions

This compound and analogous compounds are classified as hazardous substances. Primary exposure routes include inhalation, skin contact, and eye contact. The known hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: Causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][4]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose
Eye Protection Tight-sealing safety goggles or a face shield.Protects against dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.Prevents skin contact and subsequent irritation.
Body Protection A lab coat or other protective clothing to prevent skin exposure.Shields skin from accidental spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a dust respirator should be used.Prevents the inhalation of harmful dust.

III. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

For Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Proper PPE: Before cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Contain the Spill: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][5] Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Emergency Preparedness:

  • Familiarize yourself with the location and operation of safety showers and eyewash stations.

  • In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • For skin contact, wash off immediately with plenty of soap and water.[2][6] Remove contaminated clothing.

  • If inhaled, move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen and seek medical attention.

  • If swallowed, rinse the mouth with water and seek immediate medical attention.[4][6]

IV. Disposal Procedures for this compound

Waste containing this compound is considered hazardous and must be disposed of in accordance with institutional, local, regional, and national regulations.[2]

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted reagent, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.

  • Empty Containers: Rinse empty containers thoroughly. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as hazardous waste unless otherwise directed by your institution's EHS office.[5]

Disposal Workflow:

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Waste Collection & Disposal sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE sds->ppe workspace Prepare Ventilated Workspace (Fume Hood) ppe->workspace weigh Weigh Solid in Hood workspace->weigh use Dissolve or Use as Needed weigh->use spill If Spill Occurs: Follow Spill Management Protocol weigh->spill use->spill solid_waste Collect Solid Waste in Labeled Hazardous Waste Container use->solid_waste Generate Waste liquid_waste Collect Contaminated Solvents in Labeled Hazardous Waste Container use->liquid_waste Generate Waste spill->solid_waste Cleanup Debris dispose Dispose of Waste Through Institutional EHS solid_waste->dispose liquid_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

Final Disposal:

All hazardous waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] Ensure that all waste containers are properly sealed, clearly labeled with their contents, and stored in a designated secondary containment area while awaiting pickup.

References

Safeguarding Your Research: A Guide to Handling 2-Fluoro-6-phenylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and handling protocols for 2-Fluoro-6-phenylpyridine-3-boronic acid, a compound utilized by researchers and scientists in the field of drug development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Essential Personal Protective Equipment (PPE)

A systematic approach to personal protection is the first line of defense against chemical hazards. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield conforming to EN166 standards.[6][7]Protects against dust particles and chemical splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][6]Prevents skin contact, irritation, and absorption.[1]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[1] A complete suit protecting against chemicals may be necessary for large quantities.[6][7]Shields skin from accidental spills and contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][6] If ventilation is inadequate or dust is generated, a NIOSH-approved particulate respirator is required.[1][5][7]Prevents inhalation of harmful dust and potential respiratory irritation.[1][3][4][5]

Operational Plan: From Preparation to Disposal

A structured workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of this compound.

1. Preparation:

  • Review Safety Data Sheets (SDS): Before beginning work, review the SDS for any similar boronic acid compounds to familiarize yourself with the potential hazards.[1]

  • Don Appropriate PPE: Equip yourself with the full range of PPE as detailed in the table above.

  • Prepare Ventilated Workspace: Ensure all handling of the solid chemical is performed within a certified chemical fume hood to avoid dust inhalation.[1][6][7]

2. Handling:

  • Weighing: Weigh the solid compound within the fume hood.[1]

  • Dissolving and Use: Keep the container tightly closed when not in use.[2][6] Avoid all personal contact with the substance.[1]

  • Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[2][7] Do not eat, drink, or smoke in the work area.[3][8]

3. Cleanup and Spill Management:

  • Minor Spills: For minor spills, avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2][6]

  • Decontamination: Decontaminate glassware and surfaces that have come into contact with the chemical.

  • Personal Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][6] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[1][2] Seek medical attention if irritation persists.[1][2] If inhaled, move the person to fresh air.[1][2][6]

4. Disposal Plan:

  • Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.[2][9]

  • Waste Segregation: Collect solid waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.[1][9] This container should be kept separate from incompatible materials such as strong oxidizing agents.[9]

  • Container Management: Keep the hazardous waste container tightly sealed when not in use and store it in a designated, cool, and dry accumulation area.[2][6][9]

  • Waste Pickup: Do not dispose of this chemical in regular trash or down the drain.[5][6][9][10] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[9] Complete all necessary waste disposal documentation.[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep1 Review SDS of Similar Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 handle2 Dissolve or Use as Needed handle1->handle2 handle3 Practice Good Hygiene handle2->handle3 spill If Spill Occurs handle2->spill Potential Event disp1 Collect Waste in Labeled Hazardous Waste Container handle3->disp1 cleanup1 Minor Spill: Sweep Up Dry Material cleanup2 Decontaminate Glassware & Surfaces cleanup1->cleanup2 cleanup2->disp1 spill->cleanup1 disp2 Store Securely disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.